4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUZRBRRNUSCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360166 | |
| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84762-68-5 | |
| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of contemporary drug discovery, particularly within oncology and immunology, certain molecular scaffolds have earned the designation of "privileged structures" due to their proven ability to interact with multiple biological targets. The substituted pyrimidine core is a quintessential example of such a scaffold.[1] This guide focuses on a specific and highly valuable derivative: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 84762-68-5).
This molecule is not merely an inert chemical; it is a strategically designed building block, pivotal in the synthesis of a new generation of targeted therapeutics. Its architecture, featuring a reactive chloro group, an electron-donating amino group, and a solubilizing N-methylpiperazine moiety, makes it an ideal precursor for creating potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Consequently, compounds that can modulate kinase activity are of immense interest.
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the chemical properties, synthesis, reactivity, and applications of this crucial intermediate. It is designed to equip researchers and drug development professionals with the foundational knowledge needed to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. While some experimental data for this compound is not widely published, we can compile its known attributes and provide context based on closely related analogs.
| Property | Value | Source / Comment |
| CAS Number | 84762-68-5 | [4][5] |
| Molecular Formula | C₉H₁₄ClN₅ | [4][5] |
| Molecular Weight | 227.7 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |
| Melting Point | Experimental data not available in the cited literature. | For context, related aminopyrimidines often have melting points in the range of 150-250 °C. |
| Boiling Point | Data not available; likely to decompose at high temperatures. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | General characteristic of similar heterocyclic compounds. |
| Storage | Store at 2-8°C. | [2] |
Synthesis and Reactivity: A Focus on Nucleophilic Aromatic Substitution
The synthetic utility of this compound stems from the reactivity of its pyrimidine core. The presence of two electronegative nitrogen atoms in the ring makes the carbon atoms, particularly C4 and C6, electron-deficient and thus susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its use as a synthetic intermediate.
Proposed Synthetic Route
The most direct and logical synthesis of the title compound involves a nucleophilic aromatic substitution (SₙAr) reaction on a readily available starting material, 4,6-dichloropyrimidin-5-amine.[6][7] In this reaction, one of the two equivalent chlorine atoms is displaced by N-methylpiperazine.
Representative Experimental Protocol: Mono-amination of 4,6-Dichloropyrimidin-5-amine
The following protocol is a representative procedure based on established methods for SₙAr reactions on dichloropyrimidines.[7] Note: This protocol should be considered a starting point and may require optimization for yield and purity.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidin-5-amine (1.0 eq).
-
Reagents: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF) to create a slurry.
-
Nucleophile Addition: Add N-methylpiperazine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 120-140°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into cold water, which should precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Core Reactivity: The SₙAr Mechanism
The key to this synthesis and the subsequent reactions of the product is the SₙAr mechanism. The electron-deficient pyrimidine ring allows for the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group.
The remaining chlorine atom on the product is still susceptible to further SₙAr reactions, although its reactivity may be modulated by the presence of the N-methylpiperazine group. This allows for the sequential and regioselective introduction of a second, different nucleophile, making it a versatile intermediate for building complex molecules.
Spectral Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet for the C2 proton of the pyrimidine ring. - Signals for the piperazine ring protons, likely appearing as two distinct multiplets. - A singlet for the N-methyl group on the piperazine ring. - A broad singlet for the amino group protons (NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - Signals for the carbon atoms of the pyrimidine ring. The carbon bearing the chlorine atom will be downfield. - Signals for the carbon atoms of the piperazine ring. - A signal for the N-methyl carbon. |
| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z corresponding to the molecular weight plus a proton. - A characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks). |
| IR Spectroscopy | - N-H stretching vibrations for the amino group. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-N stretching vibrations. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The N-methylpiperazine group often serves to improve solubility and can form critical interactions within the ATP-binding pocket of kinases. The reactive chlorine at the C4 position provides a handle for introducing the pharmacophore that will confer target specificity.
Many successful kinase inhibitors, such as Dasatinib and Bosutinib, feature a substituted aminopyrimidine core.[3][8][9][10] These drugs are used to treat various forms of cancer, including chronic myeloid leukemia (CML).
Illustrative Synthetic Application
To illustrate its utility, consider the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor.[11][12] While the exact commercial synthesis may vary, a key step involves the coupling of a substituted thiazole with a chloropyrimidine derivative. This compound is an ideal starting point for creating the necessary pyrimidine fragment for such a synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. Based on data for structurally related compounds, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.[2]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a testament to the power of rational design in medicinal chemistry. Its carefully considered structure provides a versatile and reactive platform for the synthesis of complex and biologically active molecules. For researchers in drug discovery, a thorough understanding of this compound's properties and reactivity is not just beneficial—it is essential for unlocking its full potential in the development of next-generation therapeutics.
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National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Link
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MDPI. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Link
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PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Link
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidin-5-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidin-5-amine Core - A Privileged Scaffold in Modern Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most famously forming the structural basis for the nucleobases uracil, thymine, and cytosine. Its prevalence in nature and its capacity for diverse biological interactions have made it a highly privileged scaffold in medicinal chemistry.[1][2] Within this important class of heterocycles, the pyrimidin-5-amine moiety stands out as a particularly versatile and powerful building block. The amino group at the C5 position serves as a critical vector for synthetic diversification, enabling the construction of vast libraries of compounds for screening and development in pharmaceuticals, agrochemicals, and materials science.[3][4]
This guide moves beyond a simple recitation of synthetic procedures. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of the core synthetic strategies used to access these vital compounds. We will explore not just how these reactions are performed, but why specific catalysts, conditions, and starting materials are chosen, offering field-proven insights to empower your own research and development endeavors. The protocols described herein are designed as self-validating systems, grounded in authoritative literature and explained with a focus on causality and experimental logic.
Section 1: Strategic Approaches to the Pyrimidin-5-amine Scaffold
The synthesis of substituted pyrimidin-5-amines can be broadly categorized into two strategic approaches:
-
De Novo Ring Construction: Building the pyrimidine ring from acyclic precursors where the C5-amine or a suitable precursor group is incorporated during the cyclization process.
-
Post-Functionalization of a Pre-formed Pyrimidine Ring: Introducing the C5-amino group onto an existing pyrimidine scaffold, typically through C-N cross-coupling or nucleophilic substitution.
The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, and scalability considerations.
De Novo Synthesis: Building the Core from the Ground Up
Constructing the heterocyclic core provides an elegant and often highly efficient route to complex substitution patterns in a single step.
One of the most robust and widely utilized methods for creating highly substituted aminopyrimidines involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine or its derivatives.[5][6] This reaction is a powerful tool for generating molecular diversity.
Causality and Mechanistic Insight: The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent dehydration/aromatization to yield the stable pyrimidine ring. The choice of a strong base (e.g., KOH, NaOEt) is critical; it serves to deprotonate the guanidine, increasing its nucleophilicity for the initial Michael addition. The use of an alcoholic solvent like ethanol is standard as it effectively solubilizes the reactants and the base.[7][8]
Workflow: Chalcone-Guanidine Condensation
Caption: General workflow for pyrimidine synthesis via chalcone condensation.
Representative Protocol: Synthesis of 4,6-diaryl-2-aminopyrimidine [8]
-
Setup: To a solution of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 20 mL of ethanol, add a 40% aqueous potassium hydroxide solution (10 mL) dropwise with stirring.
-
Reaction: Reflux the reaction mixture on a water bath for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Neutralize the mixture with dilute HCl to precipitate the product. Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from rectified spirit to obtain the pure 4,6-diaryl-2-aminopyrimidine derivative.
| Chalcone Substituent (Aryl) | Guanidine Source | Base | Time (h) | Yield (%) | Reference |
| Phenyl | Guanidine HCl | KOH | 4 | 85 | [8] |
| 4-Chlorophenyl | Guanidine HCl | KOH | 5 | 88 | [6] |
| 4-Methoxyphenyl | Guanidine HCl | KOH | 4 | 90 | [6] |
| Thiophen-2-yl | Urea | NaOH | 8 | 70-80 | [5] |
Section 2: Functionalization of the Pyrimidine Core
When the desired pyrimidine core is readily available, direct functionalization is the most convergent approach. The introduction of a C5-amino group onto a 5-halopyrimidine is the most common and powerful strategy, dominated by transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination is arguably the most significant development in C-N cross-coupling over the past three decades.[9] It allows for the formation of C(aryl)-N bonds under relatively mild conditions with exceptional functional group tolerance, making it indispensable in modern drug discovery.[10]
Causality and Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuBrettPhos) are required to promote both the initial oxidative addition of the 5-halopyrimidine to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[11] A non-nucleophilic base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine in the catalytic cycle without competing as a nucleophile.[12][13]
Catalytic Cycle: Buchwald-Hartwig Amination
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An In-Depth Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
Introduction
The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including natural products like thymine, cytosine, and uracil, which are fundamental components of nucleic acids.[1] This heterocyclic scaffold's prevalence in clinically approved drugs stems from its ability to mimic the purine bases of ATP, allowing it to function as a "hinge-binder" in the ATP-binding pocket of kinases.[2][3] This interaction is a critical anchoring point for many kinase inhibitors, making the pyrimidine scaffold a privileged structure in the design of targeted cancer therapies.
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Key Building Block
Within the vast landscape of pyrimidine derivatives, this compound has emerged as a particularly valuable intermediate in the synthesis of potent and selective kinase inhibitors. Its structure is pre-validated for key interactions within the kinase active site. The chloro substituent at the 4-position serves as a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution, allowing for the exploration of structure-activity relationships (SAR). The 5-amino group provides a crucial hydrogen bond donor, while the 6-(4-methylpiperazin-1-yl) moiety often enhances aqueous solubility and can form additional interactions with the solvent-exposed region of the kinase.
Scope of this Guide
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic protocol, its mechanistic role as a kinase inhibitor scaffold, and a survey of its applications in the development of inhibitors for various kinase targets, including Aurora kinases, FLT3, CDKs, and Src/Abl. Furthermore, this guide delves into the structure-activity relationships of its derivatives, offering insights for the rational design of novel therapeutics.
Physicochemical Properties and Characterization
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 84762-68-5 |
| Molecular Formula | C₉H₁₄ClN₅ |
| Molecular Weight | 227.7 g/mol |
| Appearance | Off-white to yellow solid (typical) |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis and Characterization
Rationale for the Synthetic Approach
The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of the desired substituents. The starting material is often 4,6-dichloro-5-nitropyrimidine, which is then converted to 4,6-dichloro-5-aminopyrimidine.
Proposed Synthetic Protocol
The following is a generalized, step-by-step methodology for the synthesis of this compound, based on common synthetic strategies for analogous compounds.[4][5]
Step 1: Synthesis of 4,6-dichloro-5-aminopyrimidine
-
To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as acetic acid or ethanol, add a reducing agent like iron powder or tin(II) chloride.[6]
-
The reaction mixture is typically heated to facilitate the reduction of the nitro group to an amine.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the reducing agent and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified, for instance, by recrystallization or column chromatography, to yield 4,6-dichloro-5-aminopyrimidine.
Step 2: Synthesis of this compound
-
Dissolve 4,6-dichloro-5-aminopyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol.
-
Add 1-methylpiperazine to the solution. Typically, a slight excess of the amine is used.
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Purification and Characterization
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography. The structure and purity of the compound are confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
The Role in Kinase Inhibition: Mechanism of Action
Kinases as Therapeutic Targets
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinases have become one of the most important classes of drug targets in oncology.
The Pyrimidine Core as a Hinge-Binding Motif
The 2,4-disubstituted pyrimidine scaffold is a well-established "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively anchoring the inhibitor in the ATP-binding site and preventing the phosphorylation of substrate proteins.
The Contribution of the 4-Methylpiperazine Moiety
The 4-methylpiperazine group is a common feature in many kinase inhibitors for several reasons:
-
Improved Solubility: The basic nitrogen of the piperazine ring is protonated at physiological pH, which significantly enhances the aqueous solubility of the molecule, a crucial property for drug candidates.
-
Target Engagement: The piperazine ring can form additional hydrogen bonds or van der Waals interactions with residues in the solvent-exposed region of the kinase active site, contributing to the overall binding affinity and selectivity.
-
Pharmacokinetic Properties: The inclusion of this moiety can favorably modulate the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME).
Therapeutic Applications as a Scaffold for Kinase Inhibitors
Overview of Kinase Targets
The this compound scaffold has been instrumental in the development of inhibitors targeting a range of kinases implicated in cancer, including:
-
Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis.[7][8][9][10]
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[11][12][13][14][15]
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.[11][12][16]
-
Src and Abl Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[17][18]
Summary of Biological Activities
The following table summarizes the in vitro activities of selected kinase inhibitors that incorporate the this compound scaffold or a closely related pyrimidine core.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | N/A | MV4-11 | 0.008 | [11] |
| AZD0530 | c-Src, Abl | Low nM | N/A | N/A | [17] |
| CCT137690 | Aurora-A, Aurora-B, Aurora-C | 15, 25, 19 | SW620 | N/A | [8] |
| Compound 27e | Aurora-A, Aurora-B, FLT3 | 7.5 (Kd), 48 (Kd), 6.2 (Kd) | N/A | N/A | [13] |
| Compound 10d | CDK4, CDK6 | 7.4, 0.9 | N/A | N/A | [16] |
| Compound 13 | Aurora A | 38.6 | NCI-H82, SK-N-BE(2) | >50% reduction in cMYC/MYCN at 1.0 µM | [9] |
N/A: Not available
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides multiple points for chemical modification to optimize the potency, selectivity, and pharmacokinetic profile of kinase inhibitors.
Modifications at the C4-Position
The chlorine atom at the C4-position is the primary site for diversification. Nucleophilic aromatic substitution with various amines, anilines, or other nucleophiles allows for the introduction of different substituents that can interact with specific residues in the kinase active site. The nature of the substituent at this position is critical for determining the selectivity profile of the inhibitor. For example, the introduction of a pyrazole-containing moiety has been shown to be crucial for potent FLT3 and CDK inhibition.[11]
Modifications at the C5-Position
The 5-amino group is a key hydrogen bond donor. While this position is often left unsubstituted to maintain the hinge-binding interaction, modifications can be explored. For instance, acylation or alkylation of the amino group can alter the electronic properties and steric profile of the molecule, potentially leading to changes in binding affinity and selectivity.
Modifications of the Piperazine Ring
The 4-methylpiperazine moiety can also be modified. Replacing the methyl group with other alkyl or functional groups can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase. For example, replacing the N-methylpiperazine with a morpholine ring has been shown to reduce affinity for the hERG channel, which is a desirable feature for reducing cardiotoxicity.[15]
Future Perspectives and Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its inherent drug-like properties and multiple points for chemical modification have established it as a privileged scaffold for the design of potent and selective kinase inhibitors. The continued exploration of new derivatives based on this core structure is expected to yield novel drug candidates with improved efficacy and safety profiles. The insights into the synthesis, mechanism of action, and structure-activity relationships presented in this guide are intended to facilitate the work of researchers in the ongoing quest for more effective treatments for cancer and other diseases driven by aberrant kinase activity.
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An In-depth Technical Guide to the Discovery and Development of Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rise of the Pyrimidine Scaffold
Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins. This act of phosphorylation functions as a molecular switch, modulating protein function, localization, and interaction with other molecules. Given their central role in signal transduction, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis.[1][2] This has made protein kinases one of the most important classes of drug targets in modern medicine.
The pyrimidine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in the design of kinase inhibitors.[3][4] Its significance stems from its structural resemblance to the adenine core of ATP, the natural substrate for all kinases.[3][5] This allows pyrimidine-based molecules to act as competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation cascade. The versatility of the pyrimidine ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][6] Currently, numerous FDA-approved anticancer drugs are built upon a pyrimidine framework, highlighting its proven success in clinical applications.[4]
This guide provides a comprehensive technical overview of the discovery and development process for pyrimidine-based kinase inhibitors, from initial concept to preclinical validation. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind experimental choices and the self-validating systems that ensure scientific integrity in this field.
Section 1: The Pyrimidine Core - A Bioisostere for ATP
The success of the pyrimidine scaffold lies in its ability to mimic the key interactions of the adenine base of ATP within the kinase active site. Specifically, the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and donors, forming critical bonds with the "hinge region" of the kinase—a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket.[1][7]
Different substitution patterns on the pyrimidine ring have given rise to several key classes of inhibitors, each with distinct properties:
-
2-Aminopyrimidines and 4-Aminopyrimidines: These scaffolds are widely used and can form crucial hydrogen bonds with the kinase hinge region.[8]
-
2,4-Diaminopyrimidines: This scaffold offers additional points for hydrogen bonding and substitution, allowing for greater modulation of inhibitor properties.[8]
-
Fused Pyrimidines (e.g., Pyrazolo[3,4-d]pyrimidines): These bicyclic structures are also bioisosteres of adenine and have proven highly effective.[1][2][7] The BTK inhibitor ibrutinib, a landmark drug for B-cell cancers, is based on this scaffold.[1][2]
The strategic placement of various substituents on these core structures allows for the exploitation of other pockets within the active site, which is the key to achieving both high potency and selectivity against a specific kinase out of the more than 500 in the human kinome.[1][9]
Caption: Pyrimidine core mimicking ATP's hydrogen bonds with the kinase hinge.
Section 2: Discovery and Lead Generation Strategies
The journey to a novel pyrimidine-based kinase inhibitor begins with the identification of a "hit" compound—a molecule that shows initial activity against the target kinase. Several complementary strategies are employed to find these starting points.
Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structural information of the target kinase, typically obtained through X-ray crystallography. This allows for the rational design of inhibitors that will fit snugly into the ATP-binding pocket. A key consideration is the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop.
-
DFG-in (Active) Conformation: Inhibitors targeting this state compete directly with ATP.
-
DFG-out (Inactive) Conformation: Designing inhibitors that bind to and stabilize this inactive state can offer improved selectivity, as the DFG-out pocket is often less conserved across the kinome.[10]
Recently, SBDD was used to develop a series of pyrimidine derivatives that induce the DFG-out conformation of Aurora A kinase, leading to potent inhibition of cell proliferation in MYC-amplified cancers.[10]
High-Throughput and Fragment-Based Screening
High-Throughput Screening (HTS) involves testing vast libraries of compounds for activity against the target kinase in an automated fashion. While effective, it can be resource-intensive.
Fragment-Based Drug Discovery (FBDD) offers an alternative. Small, low-complexity molecules ("fragments") containing the pyrimidine core are screened. These fragments typically have weak affinity but bind efficiently. Once a fragment hit is identified and its binding mode confirmed (e.g., by crystallography), it is elaborated or "grown" into a more potent lead compound by adding chemical moieties that make additional favorable interactions with the protein.
Caption: The drug discovery workflow for a pyrimidine-based kinase inhibitor.
Section 3: The Medicinal Chemistry Engine: Structure-Activity Relationship (SAR) and Lead Optimization
Once a hit is identified, the iterative process of medicinal chemistry begins. The goal is to transform a weakly active hit into a potent, selective, and drug-like preclinical candidate. This is driven by understanding the Structure-Activity Relationship (SAR)—how changes in a molecule's structure affect its biological activity.
SAR Case Study: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, making them attractive targets in oncology.[8] Numerous pyrimidine-based inhibitors have been developed against them.[4][8]
Consider a generic 2,4-disubstituted pyrimidine scaffold. A typical SAR campaign would involve:
-
Hinge-Binding Group: Maintaining the core pyrimidine that interacts with the hinge.
-
R1 Group Modification: Systematically altering the substituent at one position (e.g., the 2-position) to explore interactions in a nearby hydrophobic pocket. This could involve changing ring sizes, adding or removing heteroatoms, or altering stereochemistry.
-
R2 Group Modification: Exploring the substituent at the other position (e.g., the 4-position) to extend into the solvent-exposed region. This is often a key area to modify to improve solubility and other pharmacokinetic properties.
-
Core Modification: Investigating modifications to the pyrimidine ring itself, for example at the 5-position, which is situated near the "gatekeeper" residue of the binding pocket and can significantly influence selectivity.[9]
The results of these systematic changes are quantified by measuring the IC₅₀ (the concentration of inhibitor required to reduce kinase activity by 50%) for each new analogue.
Table 1: Example SAR Data for a Hypothetical Pyrimidine-Based Aurora A Inhibitor
| Compound ID | R1 Group (2-position) | R2 Group (4-position) | Aurora A IC₅₀ (nM) |
| Lead-001 | Phenyl | Aniline | 550 |
| SAR-002 | 4-Fluorophenyl | Aniline | 250 |
| SAR-003 | Cyclohexyl | Aniline | 800 |
| SAR-004 | 4-Fluorophenyl | N-methylaniline | 120 |
| SAR-005 | 4-Fluorophenyl | Piperazine | 25 |
This is illustrative data.
This data illustrates that a fluoro-substituent on the phenyl ring (SAR-002) improves potency over the unsubstituted lead, and that a piperazine group at the R2 position (SAR-005) provides a significant boost in activity, likely by improving solubility and/or making an additional favorable interaction.
Optimizing for Drug-Like Properties (ADMET)
Potency and selectivity are not sufficient. A successful drug must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. During lead optimization, chemists work to:
-
Improve Solubility: To ensure the compound can be absorbed after oral administration.
-
Increase Metabolic Stability: To prevent the drug from being cleared too quickly by the liver.
-
Enhance Permeability: To allow the drug to cross cell membranes and reach its target.
-
Reduce Off-Target Toxicity: By screening against a panel of other kinases and receptors.
Pharmacokinetic (PK) studies in animal models are crucial at this stage. For example, a promising pyrimidine-based Aurora A inhibitor, compound 13 , initially had poor oral bioavailability.[10] A prodrug strategy was employed to create compound 25 , which demonstrated an 8-fold higher oral exposure and led to significant tumor regression in mouse xenograft models.[10][11]
Section 4: Core Experimental Methodologies
The development of pyrimidine-based kinase inhibitors relies on a suite of robust and reproducible experimental protocols.
General Synthesis of a 2,4-Disubstituted Pyrimidine Core
A common method for synthesizing the pyrimidine scaffold is through a condensation reaction.[8]
Protocol: Synthesis via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve a substituted amidine hydrochloride (1.0 equivalent) in a suitable solvent such as isopropanol.
-
Base Addition: Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture to liberate the free amidine.
-
Condensation Partner: Add a β-ketoester (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to 24 hours.
-
Workup: After completion, cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to yield the desired substituted pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Activity Assay (IC₅₀ Determination)
This assay quantifies the potency of an inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffers, the target kinase, the specific peptide substrate, and ATP at appropriate concentrations. Serially dilute the pyrimidine inhibitor in DMSO to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mixture. Add 2.5 µL of the serially diluted inhibitor (or DMSO for control). Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
ATP Depletion & ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on cancer cell growth.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., NCI-H446 small-cell lung cancer cells for an Aurora kinase inhibitor) into a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor for 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 5: Conclusion and Future Perspectives
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor drug discovery, providing a robust and versatile framework for targeting a wide range of kinases implicated in human disease.[3] The journey from a simple heterocyclic core to a life-saving therapeutic is a testament to the power of integrating structural biology, medicinal chemistry, and rigorous biological testing.
The future of pyrimidine-based inhibitor development is evolving. Key areas of focus include:
-
Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct kinase targets simultaneously, which may offer a way to overcome drug resistance or provide synergistic efficacy.[6][12]
-
Covalent Inhibitors: Developing inhibitors that form an irreversible covalent bond with a non-catalytic cysteine residue near the active site. This can lead to enhanced potency and duration of action, as exemplified by the pyrazolo[3,4-d]pyrimidine-based drug ibrutinib.[2]
-
Targeting Drug Resistance: Mutations in the target kinase can lead to resistance to therapy. Novel pyrimidine derivatives are being designed to inhibit these mutant forms of kinases, ensuring continued therapeutic benefit for patients.
By leveraging established principles and embracing new chemical and biological insights, pyrimidine-based scaffolds will undoubtedly continue to be a rich source of innovative medicines for years to come.
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4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine safety and handling
An In-depth Technical Guide: Safety and Handling of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Foreword: A Proactive Approach to Laboratory Safety
As a Senior Application Scientist, my experience has consistently demonstrated that robust safety protocols are not merely a matter of compliance but are fundamental to scientific integrity and innovation. The compound this compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in medicinal chemistry and drug discovery as a core scaffold. Its handling requires a nuanced understanding of its potential reactivity and biological activity. This guide is structured not as a rigid checklist but as a dynamic framework for risk assessment and management, empowering researchers to work safely and effectively. We will delve into the causality behind each recommendation, fostering a culture of safety that is both informed and intuitive.
Section 1: Compound Identification and Physicochemical Profile
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and manipulation techniques.
Structure and Identity:
Physicochemical Data Summary:
The following table summarizes the known and predicted properties of this compound. It is critical to note that for many specialized research chemicals, comprehensive experimental data is not always available. In such cases, data from structurally similar compounds are used to infer potential properties and hazards.
| Property | Value | Source / Rationale |
| Physical State | Solid (Predicted) | Based on similar heterocyclic compounds with comparable molecular weights. |
| Melting Point | Data not available | Experimental determination is recommended before large-scale use. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Data not available | Expected to have some solubility in organic solvents like DMSO and DMF. |
| Appearance | Light yellow to off-white solid (Typical) | Based on common appearance of similar amine-containing heterocycles. |
Section 2: Hazard Identification and Comprehensive Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be conducted by analyzing its structural motifs and data from analogous compounds. The chloro-pyrimidine core and the piperazine moiety are common in biologically active molecules, necessitating a cautious approach.
Anticipated Hazards (Based on Analogs):
Based on safety data for related chloropyrimidines and aminopyrimidines, the following GHS classifications are anticipated[3][4][5]:
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[3][5]
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation.[3][4][5] The chlorinated heterocyclic ring and amine functional groups can be irritating upon prolonged contact.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5] Particulate matter or vapors can cause significant irritation or damage to eye tissue.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4] Inhalation of dust should be avoided as it can irritate the mucous membranes and respiratory tract.
Logical Framework for Risk Assessment:
A dynamic risk assessment should be performed before any new procedure involving this compound is initiated. The following workflow provides a self-validating system to ensure all hazards are identified, and appropriate controls are implemented.
Caption: Risk assessment workflow for handling laboratory chemicals.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE. The "Hierarchy of Controls" principle dictates that engineering solutions are preferable to relying solely on PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] This is the most critical control measure to prevent inhalation of dust or vapors and to contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]
Personal Protective Equipment (PPE):
The selection of PPE is not a passive choice; it is an active measure tailored to the specific risks of the compound and procedure.
| PPE Type | Standard | Rationale and Field Insight |
| Eye/Face Protection | ANSI Z87.1 / EN166 | Standard safety glasses are insufficient. Use chemical splash goggles or a full-face shield when there is any risk of splashing. The causality is clear: eye tissue is highly sensitive to irritants, and damage can be irreversible.[4] |
| Hand Protection | Nitrile Gloves (EN374) | Wear nitrile gloves with a minimum thickness of 0.11 mm. Always double-check the breakthrough time for the specific solvent being used. Crucially, inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately after direct contact. |
| Skin/Body Protection | Flame-resistant lab coat | A standard cotton lab coat is insufficient if flammable solvents are in use. Ensure the coat is fully buttoned and sleeves are not rolled up. The purpose is to protect skin from accidental contact and prevent contamination of personal clothing.[4] |
| Respiratory Protection | NIOSH-approved respirator | Not typically required if all work is performed within a fume hood. However, a respirator with a P100 (particulate) filter should be available for emergency situations like a large spill outside of containment. |
Section 4: Protocols for Safe Handling and Use
This section provides a detailed, self-validating methodology for a common laboratory task: preparing a stock solution. The causality behind each step is explained to reinforce safe practices.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation (Pre-Operation):
-
Step 1.1: Don all required PPE as specified in Section 3. Causality: This ensures you are protected before any potential exposure occurs.
-
Step 1.2: Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Causality: This confirms the primary engineering control is operational.
-
Step 1.3: Assemble all necessary equipment (vial of compound, spatula, weigh paper/boat, analytical balance, volumetric flask, DMSO, and pipette) inside the fume hood. Causality: This minimizes movement in and out of the hood, reducing the chance of contaminating the lab environment.
-
-
Weighing the Compound (Execution):
-
Step 2.1: Place a weigh boat on the analytical balance and tare it.
-
Step 2.2: Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. For a 10 mL solution of 10 mM, you will need 2.28 mg.
-
Step 2.3: Close the primary storage container immediately. Causality: This prevents absorption of atmospheric moisture and minimizes the release of dust.
-
Step 2.4: Record the exact weight.
-
-
Solubilization (Execution):
-
Step 3.1: Carefully transfer the weighed solid into the appropriately sized volumetric flask.
-
Step 3.2: Add approximately half of the final required volume of DMSO to the flask.
-
Step 3.3: Gently swirl or vortex the flask until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. Causality: Ensuring complete dissolution is critical for accurate downstream experimental concentrations.
-
Step 3.4: Add DMSO to the final volume mark. Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Storage (Post-Operation):
-
Step 4.1: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol) followed by soap and water, or dispose of them as solid chemical waste.
-
Step 4.2: Wipe down the balance and the work surface inside the fume hood.
-
Step 4.3: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Step 4.4: Store the solution as recommended in Section 5.
-
Section 5: Storage, Stability, and Incompatibility
Proper storage is essential for maintaining the compound's integrity and for preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][4] The recommended temperature is often 2-8°C for long-term stability. The container must be kept tightly closed to prevent exposure to air and moisture.[3] For added precaution, especially for long-term storage, consider placing the container inside a secondary container with a desiccant.
-
Atmosphere: Based on data for analogous amine compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[6]
-
Incompatible Materials: Avoid strong oxidizing agents.[6] The amine groups on the molecule can react exothermically with strong oxidizers.
Section 6: Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3] If irritation develops or persists, seek medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Immediately call a poison control center or physician.[3]
Small-Scale Spill Response (Inside a Fume Hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or silica gel.[3]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials (wipes, gloves) into the hazardous waste container.
Section 7: Disposal Considerations
Chemical waste disposal must be performed in strict accordance with institutional, local, and national regulations.
-
Waste Generation: Minimize waste generation by accurately calculating the required amount of material for each experiment.
-
Disposal Route: Dispose of the compound and any contaminated materials through an approved hazardous waste disposal program.[4] Do not dispose of it down the drain or in regular trash.[3] The container must be clearly labeled with the chemical name and associated hazards.
References
-
Safety Data Sheet (Generic for a related pyrimidine). (2024). Fluorochem Ltd.
-
This compound. Chemical Suppliers Database.
-
4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. Santa Cruz Biotechnology.
-
Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine. Fisher Scientific.
-
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet for 1-Amino-4-methylpiperazine. Fisher Scientific.
-
Safety Data Sheet for N-Methyl-4-piperidinol. Sigma-Aldrich.
-
Safety Data Sheet for 4-Methylpiperazin-1-amine. Thermo Fisher Scientific.
-
Pyrimidin-5-amine. PubChem, National Center for Biotechnology Information.
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An In-depth Technical Guide on the Handling and Storage of Chlorinated Aminopyrimidines
Chlorinated aminopyrimidines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of therapeutic agents. Their unique chemical architecture, featuring both a nucleophilic amino group and an electrophilic carbon-chlorine bond, provides a powerful platform for molecular diversification in drug discovery. However, the very reactivity that makes these compounds valuable also necessitates stringent protocols for their handling and storage to ensure the safety of laboratory personnel, the integrity of the research, and the long-term stability of these critical chemical assets. This guide offers a comprehensive framework for the safe and effective management of chlorinated aminopyrimidines, grounded in scientific principles and field-proven best practices.
Foundational Chemical Principles: Reactivity and Stability
A thorough understanding of the inherent chemical properties of chlorinated aminopyrimidines is fundamental to their proper handling. The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of a chlorine atom. This renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. Conversely, the amino group is electron-donating, modulating the overall reactivity of the molecule. This delicate electronic balance governs the compound's behavior in chemical reactions and its stability profile.
These compounds can be sensitive to environmental factors. For instance, they can undergo hydrolysis, particularly in acidic or basic conditions, leading to the replacement of the chlorine atom with a hydroxyl group.[1] Some may also be susceptible to degradation upon exposure to light or strong oxidizing agents.[2] Awareness of these potential degradation pathways is crucial for designing robust experimental and storage protocols.[1]
Safe Handling Protocols: A Multi-faceted Approach
A systematic approach to handling chlorinated aminopyrimidines is essential to minimize exposure and ensure a safe laboratory environment.[3]
Personal Protective Equipment (PPE): The First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when working with chlorinated aminopyrimidines.[4]
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[5] For operations with a heightened risk of splashes, a face shield worn over safety goggles is recommended.[3][5]
-
Hand Protection: Chemically resistant gloves are mandatory.[3] Given that halogenated hydrocarbons can attack various glove materials, it is crucial to consult the manufacturer's compatibility charts.[6] Materials such as Viton® or butyl rubber often provide superior resistance compared to standard nitrile gloves for prolonged exposure.[4][7] Double gloving is a prudent practice, especially when handling concentrated solutions.
-
Body Protection: A lab coat, preferably one that is flame-resistant, should be worn and kept fully buttoned.[3][5] For larger-scale work, a chemical-resistant apron may be necessary.[3]
-
Respiratory Protection: All work with chlorinated aminopyrimidines, especially when handling powders, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8] If there is a potential for exposure above established limits, a properly fitted respirator is required.[9]
Engineering Controls and Designated Areas
The primary engineering control for handling these compounds is a properly functioning chemical fume hood.[8] It is also best practice to designate specific areas within the laboratory for working with particularly hazardous substances, such as certain chlorinated aminopyrimidines.[10] These areas should be clearly marked, and access should be restricted.[10]
Spill Response and Waste Disposal
In the event of a spill, the area should be secured, and appropriate cleanup procedures should be followed.[11] For small spills, absorbent materials can be used to contain the substance, which should then be placed in a sealed, labeled container for hazardous waste disposal.[11] All waste containing chlorinated aminopyrimidines must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[3]
Strategic Storage for Long-Term Chemical Integrity
The proper storage of chlorinated aminopyrimidines is critical for preserving their chemical integrity over time. Improper storage can lead to degradation, which can compromise experimental results and potentially form hazardous byproducts.
Optimal Storage Conditions
The following table summarizes the key parameters for the optimal storage of chlorinated aminopyrimidines:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dry environment | Minimizes the rate of degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and reaction with atmospheric moisture.[12] |
| Light | Amber vials or dark storage | Prevents photolytic degradation. |
| Container | Tightly sealed, compatible containers | Prevents contamination and exposure to air and moisture.[13] |
| Segregation | Away from incompatible materials | Prevents hazardous reactions with substances like strong oxidizing agents.[14][15] |
Solution Stability
When preparing stock solutions, it is imperative to use anhydrous solvents to minimize the risk of hydrolysis. Aprotic solvents are generally preferred. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of these principles, a common experimental workflow involving a chlorinated aminopyrimidine is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the chlorinated aminopyrimidine, a boronic acid or ester, a suitable palladium catalyst, and a ligand.
-
Solvent and Base Addition: Add a degassed solvent and an aqueous solution of a base.
-
Reaction: Heat the mixture to the appropriate temperature and monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture and perform an extractive workup to separate the product from the reaction mixture.
-
Purification: Purify the crude product using column chromatography to obtain the final compound.
Workflow Visualization:
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Methodological & Application
Synthesis protocol for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
An In-Depth Guide to the Synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Key Intermediate in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a crucial building block in contemporary drug discovery. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes. We will delve into the causality behind experimental choices, from reagent selection to reaction work-up, providing a self-validating protocol grounded in established chemical literature.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged scaffold in pharmacology, integral to the structure of nucleic acids and a multitude of clinically significant drugs exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2] The title compound, this compound, is of particular interest due to its trifunctional nature. It possesses a reactive chlorine atom, a nucleophilic amino group, and a basic piperazine moiety, making it an exceptionally versatile synthon for generating diverse chemical libraries and elaborating complex molecular architectures, such as those investigated for antitrypanosomal activity.[4]
The synthesis detailed herein proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This pathway is a robust and widely employed method for the functionalization of electron-deficient heteroaromatic systems like dichloropyrimidines.[5] Understanding the factors that govern this reaction is paramount to achieving high yield and purity.
Reaction Principle and Strategy
The core of this synthesis is the displacement of a single chlorine atom from 4,6-dichloro-5-aminopyrimidine by the secondary amine of 1-methylpiperazine.
Reaction Scheme:
Caption: Regioselective SNAr synthesis of the title compound.
Expertise & Causality: Why This Approach?
-
Choice of Starting Material: 4,6-dichloro-5-aminopyrimidine is an ideal precursor. The two chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring nitrogens. The adjacent amino group also influences the electronics of the ring.
-
Regioselectivity: While the two chlorine atoms at positions 4 and 6 are electronically similar, achieving mono-substitution is critical. This is controlled primarily by stoichiometry. By using a slight excess of the dichloropyrimidine or precisely one equivalent of 1-methylpiperazine, the probability of a second substitution event is minimized.
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize this acid in situ.[1] This is crucial for two reasons: 1) It prevents the protonation of the 1-methylpiperazine nucleophile, which would render it unreactive. 2) It drives the reaction equilibrium towards the product side.
-
Solvent Selection: Acetonitrile (CH₃CN) is an excellent choice. It is a polar aprotic solvent that effectively solubilizes the reactants while having a sufficiently high boiling point for reflux conditions, ensuring a reasonable reaction rate. Other solvents like DMF or ethanol could also be used.[1][6]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Recommended Grade |
| 4,6-dichloro-5-aminopyrimidine | 56055-69-5 | 163.99 | >98% |
| 1-Methylpiperazine | 109-01-3 | 100.16 | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, >99% |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis and purification.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4,6-dichloro-5-aminopyrimidine (8.2 g, 50 mmol, 1.0 eq), potassium carbonate (10.4 g, 75 mmol, 1.5 eq), and 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Begin stirring the suspension. Slowly add 1-methylpiperazine (5.0 g, 50 mmol, 1.0 eq) dropwise to the mixture at room temperature over 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting dichloropyrimidine spot indicates reaction completion.
-
Initial Work-up: After completion, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the filtered solids with a small amount of acetonitrile (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with water (2 x 75 mL) to remove any remaining inorganic impurities and residual acetonitrile. Follow with a wash using saturated brine solution (1 x 50 mL) to aid in the separation of the layers.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a solid.
-
Purification: Purify the crude product by column chromatography on silica gel.[1] A gradient elution system starting from 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate is typically effective for separating the desired mono-substituted product from any potential di-substituted byproduct and unreacted starting material.
-
Final Product: Combine the pure fractions, verify by TLC, and remove the solvent in vacuo to afford this compound as a solid. The expected yield is typically in the range of 70-85%.
Characterization and Data
The identity and purity of the final compound must be confirmed by standard analytical methods.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the pyrimidine C-H proton, the piperazine protons (two distinct signals for N-CH₂), the methyl group protons (singlet), and the amino group protons (broad singlet). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the distinct carbons of the pyrimidine ring, the piperazine ring, and the methyl group. |
| Mass Spec (ESI+) | Calculated m/z for C₉H₁₄ClN₅ [M+H]⁺: 228.09. Found value should be within ± 0.01 Da.[7] |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the reagents.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Chlorinated Pyrimidines: Are generally irritants and potentially toxic. Avoid inhalation of dust and skin contact.
-
1-Methylpiperazine: Is corrosive and flammable. Handle with care.
-
Solvents: Acetonitrile and ethyl acetate are flammable and have associated inhalation hazards.
-
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through rigorous in-process controls.
-
TLC Monitoring: Provides a real-time assessment of reaction completion and allows for the immediate identification of any side-product formation.
-
Purification & Characterization: The final purification via column chromatography, coupled with comprehensive analytical characterization (NMR, MS), ensures that the final product meets the required specifications of identity and purity for subsequent use in research and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.
- El-Metwally, A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- BenchChem. (2025). Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols.
- Unknown. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. CAS 84762-68-5.
- Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
- Taylor, A. E., et al. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- MDPI. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
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- 7. scbt.com [scbt.com]
Application Notes and Protocols for the N-arylation of Pyrimidin-5-amine
Introduction: The Strategic Importance of N-Aryl Pyrimidinamines
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The N-arylation of aminopyrimidines, specifically at the 5-position, yields N-aryl-pyrimidin-5-amines, a class of compounds with significant interest in drug discovery. These structures are integral to molecules targeting a range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The formation of the C(aryl)-N(amine) bond is a pivotal step in the synthesis of these complex molecules. Modern synthetic organic chemistry offers two primary, powerful methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide provides a detailed examination of the experimental procedures for both methods, offering researchers a comprehensive resource for the synthesis of N-aryl-pyrimidin-5-amines.
Theoretical Background: Mechanistic Considerations for C-N Cross-Coupling
The choice between a Palladium or Copper-based catalytic system for the N-arylation of pyrimidin-5-amine is dictated by several factors including substrate scope, functional group tolerance, and desired reaction conditions.
1. Palladium-Catalyzed Buchwald-Hartwig Amination:
This reaction has become a cornerstone of modern synthetic chemistry for its broad applicability and high efficiency in forming C-N bonds.[1] The catalytic cycle, illustrated below, proceeds through a sequence of well-defined steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species. Aryl chlorides can be more challenging substrates than bromides or iodides due to their lower reactivity in this step.[2]
-
Amine Coordination and Deprotonation: The pyrimidin-5-amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst.[3]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[2]
2. Copper-Catalyzed N-Arylation (Ullmann Condensation):
The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[4][5] While often requiring harsher conditions than its palladium-catalyzed counterpart, modern protocols utilizing specific ligands and additives have significantly broadened its applicability under milder conditions.[6][7] The proposed mechanism involves the formation of a Cu(I)-amido species which then reacts with the aryl halide.
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of Pyrimidin-5-amine (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of pyrimidin-5-amine with an aryl bromide.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Notes |
| Pyrimidin-5-amine | C₄H₅N₃ | 95.10 | Substrate | Ensure purity. |
| Aryl Bromide | Ar-Br | Varies | Coupling Partner | Use 1.1-1.2 equivalents. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0). Handle in a fume hood. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. |
| Sodium tert-butoxide | NaOtBu | 96.10 | Base | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Ensure solvent is dry and degassed. |
| Inert Gas | N₂ or Ar | - | Atmosphere | To prevent oxidation of the catalyst. |
| Schlenk Flask | - | - | Reaction Vessel | Or similar oven-dried glassware for inert atmosphere reactions. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add pyrimidin-5-amine (1.0 eq), the aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[8]
-
Addition of Base and Solvent: To the flask containing the solids, add sodium tert-butoxide (2.0 eq) followed by anhydrous, degassed toluene. The reaction mixture should be stirred to ensure homogeneity.[9]
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Catalyzed N-Arylation of Pyrimidin-5-amine (Ullmann-type Reaction)
This protocol provides an alternative method using a copper catalyst.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Notes |
| Pyrimidin-5-amine | C₄H₅N₃ | 95.10 | Substrate | - |
| Aryl Iodide | Ar-I | Varies | Coupling Partner | Aryl iodides are generally more reactive in Ullmann couplings. |
| Copper(I) Iodide | CuI | 190.45 | Catalyst | - |
| L-Proline | C₅H₉NO₂ | 115.13 | Ligand | Amino acid ligands can accelerate the reaction.[7] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | A common base for Ullmann reactions. |
| Anhydrous DMSO | C₂H₆OS | 78.13 | Solvent | Dimethyl sulfoxide. Ensure it is anhydrous. |
| Inert Gas | N₂ or Ar | - | Atmosphere | Recommended for reproducibility. |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask, combine pyrimidin-5-amine (1.0 eq), the aryl iodide (1.2 eq), Copper(I) Iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask and stir the suspension.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized workflow for N-arylation reactions.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (oxidized).- Wet solvent or reagents.- Insufficiently strong base.- Low reaction temperature. | - Use fresh catalyst and ensure proper inert atmosphere technique.- Use anhydrous solvents and dry reagents thoroughly.- For Buchwald-Hartwig, ensure a strong base like NaOtBu is used.[2]- Increase the reaction temperature in increments. |
| Formation of Side Products | - Hydrodehalogenation of the aryl halide.- Dimerization of the aryl halide.- Competing SNAr reactions. | - Ensure the system is well-degassed to remove oxygen.- Adjust the catalyst-to-ligand ratio.- Screen different ligands and bases. |
| Difficulty in Purification | - Product co-elutes with starting materials or byproducts. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The N-arylation of pyrimidin-5-amine is a critical transformation for the synthesis of valuable compounds in drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions provide effective, albeit distinct, routes to the desired N-aryl-pyrimidin-5-amines. The choice of methodology will depend on the specific substrates and the desired reaction conditions. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient and successful synthesis of this important class of molecules.
References
- Benchchem. (n.d.). Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine.
- MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
- ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
- ACS Publications. (n.d.). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
- Scholars@Duke. (1993). Novel Syntheses of Tricyclic, N-Aryl, Pyridine- and Pyrazine-Fused Pyrimidones. Collection of Czechoslovak Chemical Communications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
- NIH. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for the N-arylation of N-(4-Nitrophenyl)pyridin-2-amine.
- Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW.
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4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine kinase inhibitor screening assay
Application Note & Protocols
Topic: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Multi-Tiered Strategy for Kinase Inhibitor Profile Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are among the most important targets for drug discovery.[2][3] The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to mimic the hinge-binding interactions of ATP.[4] This document provides a comprehensive, multi-tiered application and protocol guide for characterizing the inhibitory activity of this compound, a novel compound based on this privileged structure. We present a robust screening cascade beginning with a broad, high-throughput biochemical assay to identify potential kinase targets, followed by potency determination, and culminating in a physiologically relevant cell-based assay to validate on-target activity. This strategic approach is designed to build a comprehensive specificity profile, de-risk potential off-target effects, and provide a solid foundation for informed decision-making in the drug development pipeline.[5]
Introduction: A Strategic Approach to Kinase Inhibitor Profiling
The journey from a promising chemical entity to a validated kinase inhibitor requires a systematic and rigorous evaluation of its activity and selectivity.[6] While initial biochemical assays are invaluable for identifying potent hits, they do not fully recapitulate the complex environment of a living cell.[7] Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's efficacy.[3][7]
Therefore, a tiered screening approach is essential. This guide details a three-part strategy:
-
Primary Biochemical Screen: A broad, high-throughput screen against a panel of diverse kinases to identify initial hits. We will utilize a luminescence-based assay that measures ADP production, a universal product of kinase reactions, allowing for broad applicability.[1][8]
-
Potency Determination (IC₅₀): Dose-response studies on the primary hits to quantify their inhibitory potency (IC₅₀ value). This is a critical step for ranking compounds and understanding structure-activity relationships.[3][6]
-
Secondary Cell-Based Validation: A targeted cellular assay to confirm that the compound engages and inhibits its intended target within a physiological context, verifying its potential as a therapeutic agent.[7][9]
This workflow ensures that resources are focused on compounds with the most promising and biologically relevant activity.
Figure 1: A multi-tiered workflow for kinase inhibitor characterization.
Part 1: Primary High-Throughput Biochemical Screening
Rationale: The initial step is to cast a wide net to understand the compound's potential targets across the human kinome. For this, a robust, sensitive, and scalable assay is required. We have selected the ADP-Glo™ Luminescent Kinase Assay as the platform for our primary screen. This "universal" assay measures the amount of ADP produced in a kinase reaction, making it compatible with virtually any kinase, substrate, and ATP concentration.[10] Unlike assays that measure ATP depletion, which require significant substrate conversion for a strong signal, ADP-Glo™ directly quantifies the reaction product, offering high sensitivity.[8][11]
Principle of the ADP-Glo™ Assay
The assay is a two-step process performed in a single well.
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added, which simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion & Luminescence: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial kinase activity.[1][10]
Figure 2: Principle of the ADP-Glo™ Luminescence Assay.
Protocol: Single-Point Kinase Panel Screen
This protocol is designed for screening the test compound at a single concentration (e.g., 10 µM) against a panel of kinases in a 384-well plate format.
Materials and Reagents:
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinases: Purified, active kinases (panel of choice).
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
Assay Plate: White, low-volume, 384-well assay plates (e.g., Corning #3572).
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega Corp.).
-
Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Optimal buffer may vary by kinase.[12]
-
ATP: Adenosine triphosphate solution.
-
Controls: A known potent inhibitor for one of the panel kinases (positive control), and 100% DMSO (negative/vehicle control).
-
Equipment: Multichannel pipettes, plate shaker, and a luminometer plate reader.
Procedure:
-
Compound Preparation:
-
Prepare a 4X working solution of the test compound by diluting the 10 mM DMSO stock. For a final assay concentration of 10 µM in a 10 µL reaction, prepare a 40 µM solution in Kinase Reaction Buffer. Causality: Preparing a 4X solution minimizes the final DMSO concentration in the assay, which should be kept below 1% to avoid impacting enzyme activity.[13]
-
-
Reaction Setup (per well):
-
Add 2.5 µL of the 4X test compound solution or control (DMSO vehicle, positive control inhibitor) to the appropriate wells of the 384-well plate.
-
Add 5 µL of 2X Kinase/Substrate mix (prepared in Kinase Reaction Buffer).
-
Pre-incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 4X ATP solution (concentration should be at or near the Kₘ for each kinase, if known).
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at 30°C for 60 minutes (or an optimized time to ensure the reaction is in the linear range).
-
-
Develop Luminescent Signal:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
-
Data Analysis & Hit Identification:
-
Calculate the Percent Inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hit Criterion: A compound is typically considered a "hit" if it demonstrates >70% inhibition at the screening concentration.[14] This threshold is adjustable based on the goals of the screen.
-
Assay Quality Control: Calculate the Z'-factor for the assay plate to ensure its robustness for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Part 2: IC₅₀ Determination for Potency and Selectivity
Rationale: Once primary hits are identified, the next step is to determine their potency. This is achieved by generating a dose-response curve and calculating the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[3] Comparing IC₅₀ values across multiple kinases provides a preliminary assessment of the compound's selectivity.[14]
Protocol: Dose-Response and IC₅₀ Calculation
The protocol is nearly identical to the primary screen, but instead of a single concentration, a serial dilution of the test compound is used.
Procedure:
-
Compound Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Create 4X working solutions for each concentration point as described in Part 1.
-
-
Assay Execution:
-
Follow the reaction setup, initiation, and signal development steps from the primary screening protocol, adding the different concentrations of the compound to the plate.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 51.2 |
| 41 | 24.8 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
| 1.5 | 0.8 |
| 0.5 | 0.1 |
| Table 1: Example dose-response data for a hypothetical hit kinase. |
Part 3: Secondary Cell-Based Assay for On-Target Validation
Rationale: A potent IC₅₀ in a biochemical assay is a crucial first step, but it doesn't guarantee activity in a cellular setting.[7] A cell-based assay is essential to confirm that the compound can penetrate the cell membrane, engage its target kinase in the presence of high intracellular ATP concentrations, and inhibit its downstream signaling pathway.[9]
We will describe a general protocol for a Cellular Phosphorylation Assay using an ELISA-based format, which quantifies the phosphorylation of a specific kinase substrate.[2] The specific target and substrate will depend on the results from the biochemical screens. For example, if the compound inhibits EGFR, one could measure the phosphorylation of EGFR at Tyr1068.
Protocol: Cellular Substrate Phosphorylation Assay (ELISA)
Materials and Reagents:
-
Cell Line: A cell line known to have an active signaling pathway for the target kinase (e.g., A431 cells for EGFR, which overexpress the receptor).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
Stimulant: A ligand to activate the pathway if necessary (e.g., EGF for the EGFR pathway).
-
Test Compound: this compound.
-
Lysis Buffer: Buffer to lyse cells and preserve protein phosphorylation (containing protease and phosphatase inhibitors).
-
ELISA Kit: A sandwich ELISA kit specific for the phosphorylated substrate of interest (e.g., Phospho-EGFR (Tyr1068) ELISA Kit).
-
Equipment: Cell culture incubator, microplate reader capable of absorbance measurements.
Procedure:
-
Cell Seeding: Seed cells in a 96-well cell culture plate and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium. Causality: This step reduces basal signaling activity, allowing for a clearer signal window upon stimulation.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Aspirate the medium from the cells and add the compound dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Pathway Stimulation:
-
Add the appropriate stimulant (e.g., EGF) to all wells except the unstimulated control.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.
-
-
ELISA Protocol:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody.
-
Follow the specific manufacturer's protocol for the ELISA kit, which typically involves incubation, washing, addition of a detection antibody, addition of a substrate (e.g., TMB), and stopping the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (blank wells).
-
Calculate the % Inhibition of phosphorylation relative to the stimulated (positive) and unstimulated (negative) controls.
-
Plot the data and determine the cellular IC₅₀ value as described in Part 2. A strong correlation between the biochemical and cellular IC₅₀ values provides confidence in the compound's on-target mechanism of action.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Pipetting errors; Inadequate mixing; Plate edge effects. | Calibrate pipettes; Ensure thorough mixing after reagent addition; Avoid using outer wells or fill them with buffer to minimize evaporation.[12] |
| Low Signal or Small Assay Window | Suboptimal enzyme/substrate/ATP concentration; Incorrect incubation time. | Titrate enzyme, substrate, and ATP to find optimal concentrations; Run a time course experiment to ensure the reaction is in the linear phase.[12][13] |
| False Positives in Luminescence Assay | Compound inhibits the luciferase reporter enzyme. | Perform a counter-screen against luciferase alone to identify compounds that directly interfere with the detection system.[10][15] |
| Poor Biochemical vs. Cellular Potency | Poor cell permeability; Compound is an efflux pump substrate; High intracellular ATP concentration outcompetes the inhibitor. | Consider structural modifications to improve physicochemical properties; Run cell permeability assays (e.g., Caco-2); Perform ATP-competition assays to confirm the mechanism of inhibition.[7][12] |
Conclusion
This application note outlines a rigorous, multi-tiered strategy for the comprehensive characterization of this compound as a potential kinase inhibitor. By progressing from a broad biochemical screen to quantitative potency determination and finally to on-target validation in a cellular context, researchers can efficiently identify the compound's primary targets and confirm its biological activity. This systematic approach, which combines high-throughput screening with detailed mechanistic studies, is fundamental for advancing promising compounds through the drug discovery pipeline and provides a solid framework for making critical go/no-go decisions.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Koresawa, M., et al. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates. Analytical Biochemistry. [Link]
-
Gundamaraju, R., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. [Link]
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Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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News-Medical.Net. (2026, January 21). Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH Probe Reports. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals. [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds. Science Signaling. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
An, F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In High-Throughput Screening in Drug Discovery. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
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Wlodarchak, N., & Basso, A. D. (2013). Enzyme Activity Assays for Protein Kinases. Current Protocols in Pharmacology. [Link]
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Gilburt, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
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Lombardo, L. J., et al. (2004). Discovery of a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]
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Rawat, S., et al. (2021). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids. ACS Omega. [Link]
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Li, K., et al. (2018). Discovery of an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
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Munson, M., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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de la Torre, B. G., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Chemistry – A European Journal. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays of Pyrimidine Inhibitors
Introduction: The Rationale for Targeting Pyrimidine Synthesis
Pyrimidine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and other vital biomolecules. It comprises two main pathways: de novo synthesis, which builds pyrimidines from simple precursors like amino acids, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1] Many rapidly dividing cells, particularly cancer cells, exhibit a heightened reliance on the de novo pathway to meet the increased demand for nucleotides required for proliferation.[2][3] This dependency makes the enzymes of the de novo pyrimidine synthesis pathway attractive targets for therapeutic intervention, especially in oncology and virology.[2][4]
This guide provides a comprehensive overview of robust cell-based assays designed to identify and characterize inhibitors of pyrimidine synthesis. The protocols herein are structured to offer not just procedural steps, but also the underlying principles and critical considerations for generating reliable and reproducible data.
Understanding the Landscape: Key Enzymes in Pyrimidine Synthesis
A thorough understanding of the pyrimidine synthesis pathway is crucial for designing effective inhibitor screening strategies. Key enzymes that are frequently targeted include:
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a rate-limiting step in de novo pyrimidine biosynthesis.[5][6] Its inhibition leads to depletion of the pyrimidine nucleotide pool, thereby suppressing cell growth and proliferation.[4][7]
-
Thymidylate Synthase (TS): Essential for the conversion of dUMP to dTMP, a critical step in DNA synthesis. Inhibition of TS directly blocks the production of a key DNA precursor.[2]
The following diagram illustrates the de novo pyrimidine synthesis pathway and highlights key enzymatic targets.
Caption: De Novo Pyrimidine Synthesis Pathway with Key Drug Targets.
Phase 1: Assessing Global Effects on Cell Viability and Proliferation
The initial step in evaluating a potential pyrimidine inhibitor is to determine its effect on overall cell health and growth. These assays provide a broad indication of a compound's biological activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]
Protocol: MTT Assay for Pyrimidine Inhibitors
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a period relevant to the cell doubling time (e.g., 24-72 hours).[9][10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
| Parameter | Recommendation |
| Cell Seeding Density | 1,000 - 100,000 cells/well (cell line dependent)[11] |
| Incubation Time | 24 - 96 hours (cell line and compound dependent)[10] |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm[8] |
BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[12][13] This incorporated BrdU can then be detected using a specific antibody.[14][15]
Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
BrdU Labeling: Add BrdU solution to each well and incubate for a period that allows for significant incorporation (typically 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13]
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add a colorimetric or fluorometric substrate and measure the signal using a plate reader.
Phase 2: Elucidating the Mechanism of Action
Once a compound has demonstrated an effect on cell viability or proliferation, the next step is to investigate its specific mechanism of action.
Cell Cycle Analysis by Flow Cytometry
Inhibition of pyrimidine synthesis is expected to cause a depletion of the nucleotide pool necessary for DNA replication, leading to cell cycle arrest, typically in the S phase. Flow cytometry with a DNA-binding dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution.[16]
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the pyrimidine inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[17]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase to prevent staining of double-stranded RNA.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
The following diagram illustrates a typical workflow for a cell-based assay to evaluate pyrimidine inhibitors.
Caption: General Workflow for Cell-Based Screening of Pyrimidine Inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming direct target engagement of a drug in a cellular environment.[20] The principle is based on the ligand-induced thermal stabilization of the target protein.[21] When a drug binds to its target protein, the protein's melting temperature increases.[22]
Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with the pyrimidine inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.[20]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[20]
-
Protein Detection: Analyze the amount of the target protein (e.g., DHODH) remaining in the soluble fraction by methods such as Western blotting or ELISA.[22]
An increase in the amount of soluble target protein at higher temperatures in the presence of the inhibitor indicates that the compound has bound to and stabilized the protein, confirming target engagement.[21]
Trustworthiness and Self-Validation
To ensure the scientific integrity of the results, it is imperative to incorporate a system of self-validation within each protocol. This includes:
-
Appropriate Controls: Always include positive and negative controls. For pyrimidine inhibitors, a known inhibitor of the pathway (e.g., Brequinar for DHODH) should be used as a positive control.[23] A vehicle-only control (e.g., DMSO) serves as the negative control.
-
Dose-Response Curves: Generate dose-response curves to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Rescue Experiments: To confirm that the observed cellular effects are due to the inhibition of the pyrimidine synthesis pathway, "rescue" experiments can be performed. Supplementing the culture medium with downstream metabolites of the inhibited enzyme (e.g., uridine or orotate for DHODH inhibitors) should reverse the inhibitory effects of the compound.[5]
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of pyrimidine synthesis inhibitors. By employing a multi-faceted approach that assesses cell viability, proliferation, cell cycle progression, and direct target engagement, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent. The inclusion of rigorous controls and validation experiments is paramount to ensuring the accuracy and reliability of the data generated.
References
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
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Dirty Medicine. (2024). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2021). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2022). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
PubMed. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. Retrieved from [Link]
-
ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to.... Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Vertex AI Search. (n.d.). MTT Cell Assay Protocol.
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Application Notes and Protocols for the Investigation of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine in Cancer Cell Lines
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Research
The pyrimidine nucleus is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of DNA and RNA.[1] This inherent biological relevance has positioned pyrimidine derivatives as "privileged scaffolds" in the design of novel therapeutic agents.[1][2] In the realm of oncology, numerous compounds featuring a pyrimidine core have been developed and investigated for their potent anticancer properties.[3][4][5] These agents often exert their effects by targeting key cellular processes involved in cancer progression, such as cell growth, differentiation, and migration.[3] A predominant mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[1][3]
Hypothesized Mechanism of Action and Cellular Targets
Based on its structural similarity to other known kinase inhibitors, Compound X is hypothesized to modulate one or more signaling pathways critical for cancer cell proliferation and survival. A related compound, CZC-25146, which also contains a substituted pyrimidine ring, is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2) and other kinases such as PLK4 and GAK.[6][7][8][9][10] While LRRK2 is primarily studied in the context of Parkinson's disease, its role in cancer is an emerging area of investigation. Therefore, initial studies with Compound X should aim to elucidate its primary cellular targets and its impact on key cancer-related signaling pathways.
Experimental Workflows and Protocols
A systematic in vitro evaluation of Compound X is crucial to determine its potential as an anti-cancer agent. The following experimental workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for the in vitro characterization of Compound X in cancer cell lines.
Protocol 1: Cell Viability and IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] This assay is a fundamental first step in evaluating the cytotoxic potential of a novel compound.[11]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete medium from the stock solution. A common starting range is from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Tissue of Origin | Hypothetical IC50 of Compound X (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT116 | Colorectal Carcinoma | 8.5 |
| K562 | Chronic Myelogenous Leukemia | 2.1 |
Table 1: Example of a data summary table for the IC50 values of Compound X in various cancer cell lines.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects cell cycle progression is a critical step in mechanistic investigation.[13] Flow cytometry with propidium iodide (PI) staining is a widely used technique to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]
Materials:
-
Cancer cell line(s) showing sensitivity to Compound X
-
6-well cell culture plates
-
Compound X
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound X at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at low speed (e.g., 300 x g) for 5 minutes.[15]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[16]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, in response to compound treatment.[17] This allows for the validation of the hypothesized mechanism of action by examining the effect of Compound X on specific signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Treat cells with Compound X as in the previous protocols.
-
Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[18]
-
Determine the protein concentration of the supernatant.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[18]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin to ensure equal loading.
-
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (Compound X) in cancer cell lines. By systematically evaluating its effects on cell viability, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its potential as a novel anti-cancer agent. Positive results from these foundational studies would warrant further investigation, including more extensive kinase profiling, in vivo efficacy studies in animal models, and exploration of potential biomarkers of response. The versatility of the pyrimidine scaffold continues to offer exciting opportunities in the pursuit of more effective and targeted cancer therapies.[1][2]
References
- Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
-
Gommaa, M. S., & Ali, M. M. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Retrieved from [Link]
-
Juan, G., & Darzynkiewicz, Z. (2012). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sherbiny, M., & Al-Agamy, M. H. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]
-
IntechOpen. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
-
MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
- Ramsden, N. G., Perrin, J., Ren, Z., et al. (2011). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS chemical biology, 6(10), 1021–1028.
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine in biological matrices. This compound, a substituted pyrimidine, is of interest in pharmaceutical development, and its accurate measurement is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The described protocol employs a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection, ensuring high specificity and low limits of quantification. The causality behind each experimental choice, from sample preparation to data analysis, is explained to provide a comprehensive and scientifically sound guide.
Introduction: The Significance of Pyrimidine Derivatives
Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous cellular processes.[1] Due to their diverse biological activities, pyrimidine derivatives are a privileged scaffold in medicinal chemistry, with applications as antiviral, anticancer, and anti-inflammatory agents. This compound (MW: 227.7 g/mol , CAS: 84762-68-5) is a key intermediate and potential active pharmaceutical ingredient (API) whose precise quantification is essential during drug discovery and development.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1] This note provides a comprehensive protocol for the analysis of this specific pyrimidine derivative, grounded in established principles of analytical chemistry and field-proven insights.
Foundational Principles: Why These Methods?
The selection of an analytical methodology is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
-
Analyte Properties: this compound possesses several basic nitrogen atoms (on the pyrimidine ring, the amino group, and the piperazine ring). These sites are readily protonated, making the molecule highly suitable for positive ion electrospray ionization (ESI), a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺, ideal for quantitative analysis. Studies on similar pyrimidinamines have shown that protonation occurs preferentially on the ring nitrogens, which are highly basic.[3]
-
Chromatographic Strategy: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating pyrimidine derivatives.[4] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte, being moderately hydrophobic, will be retained on the column and can be eluted by a gradient of increasing organic solvent, allowing for effective separation from endogenous matrix components.
-
Detection Strategy: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By selecting a specific precursor ion (the [M+H]⁺ ion of our analyte) and monitoring for a unique fragment ion produced upon collision-induced dissociation (CID), we can confidently identify and quantify the analyte even at very low concentrations, minimizing interference from the complex biological matrix.
Experimental Workflow
The overall analytical process is a multi-stage system designed to ensure accuracy and reproducibility from sample collection to final data output. Each step is critical for the integrity of the results.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Protocols
Reagents and Materials
-
Analyte: this compound reference standard (≥98% purity).
-
Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version of the analyte (e.g., 4-Chloro-6-(4-methyl-d3-piperazin-1-yl)pyrimidin-5-amine) should be used to perfectly compensate for matrix effects and extraction variability.[1][3] If a SIL IS is not available, a close structural analog such as 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidin-5-amine can be employed.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: Formic acid (≥99%).
-
Protein Precipitation Agent: Acetonitrile.
-
LC Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for efficient separation.[5]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into a blank matrix to create the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range in samples.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with the analysis.[6]
-
Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the 100 ng/mL IS spiking solution to each sample, calibrator, and quality control (QC) sample (except for double blanks).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 50x2.1mm, 1.7µm | Provides excellent retention and separation for moderately hydrophobic compounds.[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for better ESI efficiency and improves peak shape.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase chromatography.[7] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity and potential column overload. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B | A gradient allows for the elution of a wider range of compounds and efficient cleaning of the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte contains multiple basic nitrogen atoms, making it highly susceptible to protonation.[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ionization. |
| Source Temp. | 150°C | Standard temperature to aid in desolvation without causing thermal degradation. |
| Desolvation Temp. | 450°C | Efficiently removes solvent from the ESI droplets to generate gas-phase ions. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure selectivity. |
Table 3: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 228.1 | 157.1 (Quantifier) | 100 | 25 |
| Analyte | 228.1 | 114.1 (Qualifier) | 100 | 30 |
| IS (Analog) | 290.1 | 219.1 (Quantifier) | 100 | 28 |
Note: The exact m/z values for product ions and optimal collision energies must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Data Analysis, Validation, and Quality Control
Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentration of the analyte in the spiked blank matrix samples. A linear regression with a 1/x² weighting is typically used for bioanalytical assays.
Method Validation
For use in regulated studies, the method must be validated according to guidelines from the International Council for Harmonisation (ICH).[8][9]
Caption: Core parameters for analytical method validation.
Table 4: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean recovery of 85-115% (80-120% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 10; meets accuracy and precision criteria |
| Stability | Analyte concentration within ±15% of nominal concentration |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound using LC-MS/MS. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the rationale for these choices, equip researchers with a robust method suitable for demanding bioanalytical applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and reproducible data critical for advancing drug development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
-
Deng, H., et al. (1997). Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Santa Cruz Biotechnology. 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine.
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Kocourek, J., et al. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry. Available at: [Link]
-
Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. Available at: [Link]
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Palacký University. (n.d.). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders.
-
Onofre, F., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. Available at: [Link]
-
Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Gorynski, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]
-
Dong, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
- J&K Scientific. 4-Chloro-6-methoxypyrimidin-5-amine.
- Duan, H., et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs. The Journal of Immunology.
-
Chaves, A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Amerigo Scientific. 4-Chloro-6-piperidin-1-ylpyrimidin-5-amine.
- MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- Geisbrecht, B. V., et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs.
- Wikipedia. (n.d.). Reversed-phase chromatography.
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Application Note: Structural Elucidation of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine, a key intermediate in pharmaceutical synthesis, using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines the theoretical basis for the expected ¹H NMR spectrum, detailing the predicted chemical shifts, multiplicities, and integration values for each proton environment. A step-by-step protocol for sample preparation and data acquisition is provided, ensuring reproducible and high-quality results. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.
Introduction
This compound (Molecular Formula: C₉H₁₄ClN₅, Molecular Weight: 227.7 g/mol ) is a substituted pyrimidine derivative with significant potential as a building block in the development of novel therapeutic agents.[1][2] Accurate structural confirmation and purity assessment are critical checkpoints in the synthetic workflow. ¹H NMR spectroscopy is an indispensable analytical technique for unambiguous structure elucidation of organic molecules in solution. This note details the expected ¹H NMR spectral characteristics of the title compound and provides a robust protocol for its analysis.
The structural features of this compound, including the electron-withdrawing pyrimidine ring, the amino and chloro substituents, and the 4-methylpiperazine moiety, give rise to a distinct set of proton signals. Understanding the interplay of inductive and mesomeric effects is key to interpreting the resulting spectrum.[3][4]
Predicted ¹H NMR Spectral Characteristics
The predicted ¹H NMR spectrum of this compound is based on established chemical shift principles and data from analogous structures.[5][6][7] The spectrum is expected to exhibit signals corresponding to the aromatic pyrimidine proton, the amine protons, the piperazine ring protons, and the methyl group protons. The proposed structure and proton labeling are shown in Figure 1.
Figure 1. Chemical structure of this compound with protons labeled for NMR assignment.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-2 | ~8.2 | Singlet (s) | 1H | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the two ring nitrogens and the adjacent chloro and amino groups.[7] |
| -NH₂ | ~5.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary depending on solvent, concentration, and temperature. A broad signal is expected due to quadrupole broadening and potential hydrogen exchange.[6] |
| H-a | ~3.8 | Triplet (t) | 4H | Protons on the piperazine ring adjacent to the pyrimidine ring are deshielded due to the direct attachment to the electron-deficient aromatic system. They are expected to appear as a triplet due to coupling with the adjacent H-b protons. |
| H-b | ~2.6 | Triplet (t) | 4H | These piperazine protons are further from the pyrimidine ring and are therefore less deshielded than H-a. They will also appear as a triplet due to coupling with H-a.[5] |
| -CH₃ | ~2.4 | Singlet (s) | 3H | The methyl group protons on the piperazine ring are expected to appear as a singlet in a region typical for N-methyl groups.[5][8] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the ¹H NMR analysis of this compound. Adherence to this protocol will ensure the acquisition of high-resolution, reliable data.
Materials and Reagents
-
This compound (solid)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for sample dissolution
-
Cotton or glass wool for filtration
Sample Preparation Workflow
Diagram 1: Workflow for ¹H NMR sample preparation.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[9][11] Gently swirl or vortex the vial to ensure complete dissolution of the sample. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.[12]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Diagram 2: Key ¹H NMR data acquisition parameters.
Acquisition Steps:
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Load a standard proton experiment and set the acquisition parameters as recommended in Table 2.[13][14][15][16]
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Table 2: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 8-16 | Signal averaging to improve the signal-to-noise ratio. |
| Spectral Width (SW) | 16 ppm | Ensures all proton signals are captured within the spectral window.[16] |
| Acquisition Time (AQ) | ~3-4 s | The duration for which the FID is recorded, affecting resolution.[15] |
| Relaxation Delay (D1) | 1-2 s | A delay between pulses to allow for nuclear relaxation. |
| Receiver Gain (RG) | Automatic | Optimizes the signal intensity without causing receiver overload. |
Data Interpretation and Structural Verification
The acquired ¹H NMR spectrum should be compared with the predicted data in Table 1. The chemical shifts, multiplicities, and integration values of the observed signals should align with the proposed structure. Any significant deviations may indicate the presence of impurities or an incorrect structure.
Conclusion
This application note provides a detailed framework for the ¹H NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra for unambiguous structural verification. The provided predictions for the ¹H NMR signals serve as a valuable reference for spectral interpretation.
References
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). National Center for Biotechnology Information.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Center for Biotechnology Information.
- 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI.
- Chemical shifts. (n.d.). University of Regensburg.
- Experimental Details. (n.d.). The Royal Society of Chemistry.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- 1-Methylpiperazine(109-01-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison Chemistry Department NMR Facility.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). ResearchGate.
- 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. (n.d.). Santa Cruz Biotechnology.
- Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts.
- Proton NMR signals and rings. (2014). Chemistry Stack Exchange.
- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.
- N-Methylpiperazine. (n.d.). Wikipedia.
- THE ACQUISITION PARAMETERS. (n.d.). University of California, Riverside.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- NMR Sample Preparation. (n.d.). Western University.
- methylpiperazine. (n.d.). RCSB PDB.
- 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. (2024). eScholarship.org.
- NMR Sample Preparation. (n.d.). University of Ottawa.
- NMR acquisition parameters and qNMR. (2021). Nanalysis.
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Application Notes and Protocols: High-Throughput Screening and Mechanistic Elucidation of 4-Chloropyrimidine Derivatives in Kinase Inhibition
Introduction: The Enduring Significance of Kinases and the Rise of Pyrimidine-Based Inhibitors
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research.[3] Among the myriad of scaffolds explored, pyrimidine derivatives have emerged as a "privileged structure" in medicinal chemistry.[4][5] This is largely due to their structural resemblance to the adenine core of ATP, which allows them to act as ATP-competitive inhibitors by occupying the nucleotide-binding pocket of the kinase.[5][6][7]
The 4-chloropyrimidine moiety, in particular, offers a reactive electrophilic center that can be exploited for covalent inhibition, a strategy that can lead to enhanced potency and prolonged duration of action.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of kinase inhibition assays tailored for the evaluation of 4-chloropyrimidine derivatives. We will delve into the mechanistic underpinnings of different assay formats, provide detailed step-by-step protocols, and offer insights into data analysis and troubleshooting.
Mechanism of Action: Understanding How 4-Chloropyrimidine Derivatives Inhibit Kinase Activity
The majority of pyrimidine-based inhibitors, including many 4-chloropyrimidine derivatives, function as ATP-competitive inhibitors .[6] They bind to the ATP-binding pocket in the active site of the kinase, directly competing with the endogenous ATP substrate.[9] This prevents the transfer of the gamma-phosphate from ATP to the protein or peptide substrate, thereby inhibiting the kinase's catalytic activity.[1]
The ATP binding site is highly conserved across the kinome, which can present a challenge for achieving inhibitor selectivity.[10][11] However, subtle differences in the amino acid residues lining the pocket, as well as the ability of inhibitors to induce and bind to specific inactive kinase conformations (e.g., DFG-out), can be exploited to develop highly selective compounds.[10][11][12] Some 4-chloropyrimidine derivatives have also been shown to act as covalent inhibitors, forming a permanent bond with a cysteine residue within or near the active site. This irreversible mode of action can lead to increased potency and a more durable inhibitory effect.[8]
The following diagram illustrates the principle of ATP-competitive inhibition:
Caption: ATP-competitive inhibition by a 4-chloropyrimidine derivative.
Choosing the Right Assay Platform
A variety of assay formats are available to measure kinase activity, each with its own advantages and limitations. The choice of platform will depend on factors such as the specific kinase being studied, the desired throughput, and the available instrumentation.
| Assay Platform | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[13][14] The luminescent signal is inversely proportional to kinase activity.[14][15] | Homogeneous "add-and-read" format, high sensitivity, and suitable for high-throughput screening (HTS).[13][14] | Indirect measurement of kinase activity; potential for interference from compounds that inhibit luciferase.[16][17] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the phosphorylation of a fluorescently labeled peptide substrate. Phosphorylation leads to a conformational change that alters the distance between a donor and acceptor fluorophore, resulting in a change in the FRET signal.[18][19] | Homogeneous format, provides a direct measure of product formation, and can be used for kinetic studies.[19][20] | Requires a fluorescently labeled substrate; susceptible to interference from fluorescent compounds.[18][21] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation.[18][22] Binding of the phosphorylated peptide to a larger molecule (e.g., an antibody) slows its rotation, increasing the polarization of the emitted light.[22] | Homogeneous format, sensitive, and relatively low cost.[23][24] | Requires a specific phosphopeptide binding partner; can be sensitive to assay conditions.[22] |
Detailed Protocols
The following protocols provide a general framework for performing a kinase inhibition assay with 4-chloropyrimidine derivatives. It is crucial to optimize the concentrations of enzyme, substrate, and ATP for each specific kinase-inhibitor system.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol is designed for high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of 4-chloropyrimidine derivatives.
Materials:
-
Kinase of interest
-
Peptide substrate for the kinase
-
4-chloropyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[25]
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Prepare a serial dilution of the 4-chloropyrimidine derivative in the appropriate solvent (typically DMSO). For an IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Dispense the diluted inhibitor and controls into the wells of a white, opaque microplate. Include wells for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.[2][26]
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add the kinase/substrate master mix to all wells containing the inhibitor and controls.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[2][26]
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Add the Kinase-Glo® reagent to all wells according to the manufacturer's instructions.[14][27] This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[2]
-
Measure the luminescence using a plate reader.
Protocol 2: FRET-Based Kinase Inhibition Assay
This protocol is suitable for confirming hits from a primary screen and for mechanistic studies.
Materials:
-
Kinase of interest
-
FRET-based peptide substrate (labeled with a donor and acceptor fluorophore)
-
4-chloropyrimidine derivative stock solution
-
Kinase Assay Buffer
-
ATP solution
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of the 4-chloropyrimidine derivative as described in Protocol 1.
-
Dispense the diluted inhibitor and controls into the wells of a black microplate.
-
Prepare a kinase/FRET substrate master mix in kinase assay buffer.
-
Add the kinase/FRET substrate master mix to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature, monitoring the FRET signal over time for kinetic studies or for a fixed endpoint. A typical endpoint incubation is 60 minutes.[20]
-
Measure the FRET signal using a plate reader with the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[19]
Data Analysis and Interpretation
The primary output of a kinase inhibition assay is the IC50 value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[28][29]
Calculating IC50:
-
Normalize the data: Express the raw data (e.g., luminescence or FRET ratio) as a percentage of the uninhibited control (0% inhibition).
-
Plot the data: Plot the percent inhibition versus the logarithm of the inhibitor concentration.[28]
-
Fit the curve: Use a non-linear regression analysis (e.g., a four-parameter logistic fit) to generate a sigmoidal dose-response curve.[28]
-
Determine the IC50: The IC50 value is the concentration of the inhibitor at the inflection point of the curve.[28][30]
Interpreting the Results: A lower IC50 value indicates a more potent inhibitor.[30] It is important to note that the IC50 value can be influenced by the assay conditions, particularly the ATP concentration. For ATP-competitive inhibitors, the IC50 value will increase as the ATP concentration increases.[28] To determine if a 4-chloropyrimidine derivative is ATP-competitive, the IC50 can be measured at multiple ATP concentrations. A rightward shift in the IC50 curve at higher ATP concentrations is indicative of ATP-competitive inhibition.[25]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors, improper mixing, edge effects in the plate.[25] | Calibrate pipettes, ensure thorough mixing, avoid using the outer wells of the plate.[25] |
| High background signal | Compound autofluorescence (in FRET/FP assays), compound interference with the detection reagent (e.g., luciferase inhibition).[16] | Run a counterscreen without the kinase to assess compound interference. Use red-shifted fluorophores to minimize autofluorescence.[21] |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration, insufficient incubation time. | Optimize the concentrations of all reagents and the reaction time. |
| Inconsistent IC50 values | Inconsistent assay conditions (e.g., ATP concentration), compound instability. | Maintain consistent assay conditions. Prepare fresh compound dilutions for each experiment.[25] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the characterization of 4-chloropyrimidine derivatives as kinase inhibitors. By carefully selecting the appropriate assay platform, optimizing experimental conditions, and rigorously analyzing the data, researchers can gain valuable insights into the potency, mechanism of action, and selectivity of these promising therapeutic candidates. This systematic approach is essential for advancing the development of novel kinase inhibitors from the laboratory to the clinic.
References
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- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309–315.
- Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681–2694.
- Liu, E. F., & Fabbro, D. (2021). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
- Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinomics, structural biology and informatics: a powerful combination for the development of protein kinase inhibitors. Drug Discovery Today, 9(3), 142-149.
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195–206.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Li, Y., & Zhang, J. (2007). Fluorescence detection techniques for protein kinase assay. Analytical and bioanalytical chemistry, 388(5-6), 1059–1067.
- Zhao, S., Gong, Q., Chen, M., & Xu, Y. (2014). Computing Method and Test on IC50 Value of Tyrosinase Inhibition.
- BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176.
- BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
- BenchChem. (2025). A Comparative Analysis of 4-Amino-2-(benzylthio)-6-chloropyrimidine and Other Pyrimidine-Based Kinase Inhibitors.
- Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
- Auld, D. S., & Inglese, J. (2009). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Assay and drug development technologies, 7(6), 615–622.
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
- Török, K., & Trentham, D. R. (2015). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. Methods in molecular biology (Clifton, N.J.), 1261, 135–147.
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BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [https://www.bioassaysys.com/datasheet/E kinase.pdf]([Link] kinase.pdf)
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9114-9130.
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Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
- BenchChem. (2025).
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Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
- Zhang, X., et al. (2017).
- Rodems, S., et al. (2006). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. ASSAY and Drug Development Technologies, 4(3), 269-281.
- Fancelli, D., et al. (2006). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 49(24), 7247-7251.
- Singh, M., & Singh, P. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of medicinal chemistry, 56(24), 9993–10003.
- Brand, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(12), 1403-1419.
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
- Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 762319.
- Nykjaer, A., et al. (2012). Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR. Journal of visualized experiments : JoVE, (69), e4374.
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Sportsman, J. R., & Gaudet, E. A. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 803, 19–38.
- Anastassiadis, T., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 3(4), 183–198.
- Evans, G. B., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 17(5), 5195–5209.
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The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery
Introduction: The Enduring Legacy of the Pyrimidine Ring
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a highly privileged scaffold in medicinal chemistry. For decades, researchers have leveraged the unique physicochemical properties of the pyrimidine core to design a vast array of therapeutic agents that target a wide spectrum of diseases.[1][3] The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.[1] This has led to the development of numerous clinically successful drugs, including anticancer agents like 5-fluorouracil, antiviral drugs such as zidovudine, and a host of antibacterial, antifungal, and cardiovascular medications.[4][5]
This comprehensive guide will delve into the multifaceted applications of pyrimidine derivatives in contemporary drug discovery. We will explore key therapeutic areas where these compounds have made a significant impact, provide detailed protocols for their synthesis and biological evaluation, and discuss the critical structure-activity relationships that govern their efficacy.
Therapeutic Applications of Pyrimidine Derivatives: A Broad Spectrum of Activity
The therapeutic landscape of pyrimidine derivatives is remarkably diverse, a testament to their ability to interact with a multitude of biological targets.[1][3]
-
Anticancer Agents: Pyrimidine derivatives are mainstays in oncology. They can function as antimetabolites, interfering with nucleic acid synthesis, or as highly specific kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]
-
Antiviral and Antimicrobial Agents: The structural similarity of certain pyrimidine derivatives to natural nucleosides allows them to be mistakenly incorporated into viral or microbial DNA or RNA, thereby inhibiting replication.[1] Additionally, some pyrimidine-based compounds exhibit potent antibacterial and antifungal properties by targeting essential microbial enzymes.[1][8]
-
Cardiovascular and CNS Agents: The pharmacological reach of pyrimidines extends to the treatment of cardiovascular diseases, where they can act as vasodilators or antihypertensive agents.[1][4] Furthermore, certain derivatives have shown promise as central nervous system (CNS) active agents, including sedatives and hypnotics.[4]
Synthetic Strategies: Building the Pyrimidine Core
The synthesis of pyrimidine derivatives is a well-established field with a variety of reliable methods. One of the most classic and versatile approaches is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[9]
Protocol 1: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction
This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative, a common intermediate in the synthesis of more complex pyrimidine-based compounds.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Thiourea
-
Ethanolic potassium carbonate solution
-
Acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), β-ketoester (1 equivalent), and thiourea (1.2 equivalents) in ethanol.
-
To this solution, add a catalytic amount of ethanolic potassium carbonate.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
Refluxing: The application of heat is necessary to overcome the activation energy of the cyclocondensation reaction.
-
Catalyst: The basic catalyst (potassium carbonate) facilitates the initial condensation steps of the reaction mechanism.
-
Acidification: The addition of acetic acid neutralizes the basic catalyst and promotes the precipitation of the dihydropyrimidine product.
Case Study: 5-Fluorouracil (5-FU) - A Pillar of Cancer Chemotherapy
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer treatment for over six decades. Its mechanism of action involves its metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[7] This disruption of DNA synthesis leads to cell death, particularly in rapidly dividing cancer cells.
Protocol 2: Illustrative Synthesis of 5-Fluorouracil
The synthesis of 5-Fluorouracil is a multi-step process. A common industrial method involves the direct fluorination of uracil. However, for illustrative purposes, a simplified conceptual pathway starting from cytosine is presented here.[3]
Conceptual Synthetic Pathway:
A simplified conceptual pathway for 5-FU synthesis.
Detailed Synthetic Steps (Illustrative):
-
Fluorination of Cytosine: Cytosine is treated with a fluorinating agent, such as fluorine gas diluted with an inert gas, in a suitable solvent system. This reaction introduces a fluorine atom at the 5-position of the pyrimidine ring.
-
Hydrolysis and Deamination: The resulting fluorinated intermediate is then subjected to hydrolysis under acidic or basic conditions. This step converts the amino group at the 4-position to a carbonyl group, yielding 5-Fluorouracil.
-
Purification: The crude 5-Fluorouracil is then purified using techniques such as recrystallization or chromatography to obtain the final active pharmaceutical ingredient.
Biological Evaluation: Assessing the Efficacy of Pyrimidine Derivatives
Once synthesized, novel pyrimidine derivatives must undergo rigorous biological evaluation to determine their therapeutic potential. A fundamental assay in cancer drug discovery is the assessment of a compound's cytotoxicity against cancer cell lines.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT Assay:
Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the ability of a pyrimidine derivative to inhibit the activity of a specific kinase, such as EGFR. Many commercial kits are available for various kinases, often employing luminescence- or fluorescence-based readouts.
General Principles:
The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed (phosphorylated substrate or ADP) is then quantified. An effective inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology (Luminescence-based ADP detection):
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and the pyrimidine derivative at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. [10]Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). [11]3. Termination and ADP Detection: Add a reagent that stops the kinase reaction and initiates a series of coupled enzymatic reactions that convert the generated ADP into a detectable signal, such as light. [10]4. Signal Measurement: Measure the luminescence of each well using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting a dose-response curve.
Structure-Activity Relationship (SAR): Designing Potent and Selective Inhibitors
The development of effective pyrimidine-based drugs relies heavily on understanding the structure-activity relationship (SAR) – how changes in the chemical structure of a molecule affect its biological activity. For kinase inhibitors, SAR studies often focus on modifications at different positions of the pyrimidine ring to enhance potency and selectivity.
Table 1: Illustrative SAR Data for Pyrimidine-Based EGFR Inhibitors
| Compound | R1-Substituent | R2-Substituent | EGFR IC50 (nM) |
| 1 | -H | -NH-Ph | 54 |
| 2 | -CN | -NH-Ph | 135 |
| 3 | -H | -NH-(3-Cl-Ph) | 34 |
| 4 | -CN | -NH-(3-Cl-Ph) | 25 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[9][11]
Interpretation of SAR Data:
The hypothetical data in Table 1 suggests that:
-
The presence of a cyano group at the R1 position may influence activity.
-
The addition of a chlorine atom to the phenyl ring at the R2 position appears to enhance inhibitory potency.
Such SAR studies guide medicinal chemists in the rational design of new derivatives with improved pharmacological profiles.
Conclusion: The Future of Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. Its proven track record, coupled with the ever-expanding understanding of disease biology and advanced synthetic methodologies, ensures that pyrimidine derivatives will remain at the forefront of drug discovery for years to come. The ability to systematically modify the pyrimidine core and analyze the resulting structure-activity relationships provides a powerful engine for the development of next-generation medicines with enhanced efficacy and safety profiles.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021-04-07).
- Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC - NIH.
- MTT Cell Assay Protocol.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30).
- US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022-06-13).
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed. (2021-05-04).
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - MDPI. (2024-03-07).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC - NIH.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- Kinase assays | BMG LABTECH. (2020-09-01).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021-06-25).
- Antimetabolites in chemotherapy | Research Starters - EBSCO.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03).
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed.
- Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (2021-04-23).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
- Kinase Assay Kit - Sigma-Aldrich.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09).
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-chloro-6-(piperazin-1-yl)pyrimidine Reactions
Welcome to the technical support center for 4-chloro-6-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, its successful functionalization is often critical for project timelines. This document provides in-depth, field-proven insights into troubleshooting common issues encountered during its reactions, primarily focusing on nucleophilic aromatic substitution (SNAr). Our approach is rooted in explaining the causality behind experimental choices to empower you to solve problems effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format. We diagnose the issue, explain the underlying chemical principles, and provide actionable solutions.
Q1: My nucleophilic substitution reaction is showing low or no conversion. What are the likely causes and how can I resolve this?
Low conversion is one of the most frequent challenges. The issue typically stems from insufficient activation of either the substrate or the nucleophile, or suboptimal reaction conditions. The reactivity of chloropyrimidines in SNAr reactions is highly dependent on the electronic properties of the ring and the reaction environment.[1][2]
Root Cause Analysis & Solutions:
-
Cause A: Insufficient System Energy or Reaction Time
-
Expertise & Experience: SNAr reactions on heteroaromatic rings require overcoming a significant activation energy barrier to form the intermediate Meisenheimer complex. If the reaction temperature is too low or the time is too short, the reaction may not proceed to completion.
-
Troubleshooting Steps:
-
Monitor Progress: Track the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. A stalled reaction is a clear indicator that conditions need adjustment.
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Many SNAr reactions on this scaffold are performed at elevated temperatures, often between 80-120 °C.[3]
-
Extend Reaction Time: If a temperature increase is undesirable (e.g., due to potential side reactions), extending the reaction time may be sufficient to drive it to completion.
-
-
-
Cause B: Poor Choice of Solvent or Base
-
Expertise & Experience: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without deactivating the nucleophile. The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.
-
Troubleshooting Steps:
-
Solvent Selection: If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF, DMSO, or NMP. For microwave-assisted synthesis, PEG 400 has also been shown to be effective.[3]
-
Base Selection: Ensure the chosen base has a pKa significantly higher than the nucleophile. For amine or alcohol nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For weaker nucleophiles, a stronger organic base like DBU or a hydride base (e.g., NaH) may be necessary.
-
-
-
Cause C: Low Nucleophile Reactivity
-
Expertise & Experience: The intrinsic reactivity of the incoming nucleophile is paramount. Steric hindrance around the nucleophilic atom or electron-withdrawing groups can significantly reduce its potency.
-
Troubleshooting Steps:
-
Assess Nucleophile: If using a sterically bulky or electronically poor nucleophile, more forcing conditions (higher temperature, stronger base) will be required.
-
Consider Catalysis: For challenging nucleophiles, such as some anilines, palladium-catalyzed Buchwald-Hartwig amination can be an alternative to traditional SNAr, though this changes the reaction type.
-
-
Q2: My reaction is messy, and I'm isolating several byproducts. How can I identify and prevent them?
Byproduct formation complicates purification and reduces yield. Understanding the likely side reactions is key to prevention.
Common Byproducts and Prevention Strategies:
| Byproduct Identity | Probable Cause | Prevention Strategy | Identification |
| 4-hydroxy-6-(piperazin-1-yl)pyrimidine | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). | Mass spectrometry will show a molecular ion corresponding to the replacement of -Cl (35.5 Da) with -OH (17 Da). |
| Bis-pyrimidine Piperazine | The N-H of the piperazine on one molecule attacks the C4-Cl of another molecule. | Use a slight excess (1.1-1.2 eq.) of the incoming nucleophile to outcompete the piperazine self-reaction. This is more common at high temperatures. | Characterized by a high molecular weight in mass spectrometry, roughly double that of the starting material. |
| Disubstituted Product | If starting from a dichloropyrimidine precursor, incomplete initial reaction with piperazine can lead to a mixture where the second nucleophile adds to the other chloro-position. | Ensure the synthesis of the 4-chloro-6-(piperazin-1-yl)pyrimidine starting material goes to completion before use.[4] | LC-MS analysis will show multiple products with different retention times and mass-to-charge ratios. |
Section 2: Experimental Protocols & Data
Protocol: General Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general framework. Molar equivalents, temperature, and reaction time should be optimized for specific nucleophiles.
Materials:
-
4-chloro-6-(piperazin-1-yl)pyrimidine (1.0 eq.)
-
Amine nucleophile (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 4-chloro-6-(piperazin-1-yl)pyrimidine and anhydrous K₂CO₃.
-
Add anhydrous DMF to create a stirrable slurry (approx. 0.2-0.5 M concentration).
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which will precipitate the crude product and dissolve the inorganic base.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Section 3: Visualized Workflows and Mechanisms
Diagrams can clarify complex relationships and decision-making processes.
General Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is key to the reaction's success.
Caption: General SNAr mechanism on the pyrimidine core.
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid URLs or local paths if using a local renderer. As per the instructions, I will generate a valid DOT script below.
Caption: Workflow for a typical SNAr reaction.
Troubleshooting Decision Tree
This workflow guides the user through a logical process to diagnose and solve low-yield issues.
Caption: Decision tree for troubleshooting low conversion.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is nucleophilic substitution favored at the 4-position over the 2-position in pyrimidines?
-
A: Substitution at the 4- (or 6-) position is generally more favorable than at the 2-position. This is because the negative charge in the Meisenheimer intermediate formed by attack at C4 can be delocalized onto both ring nitrogens, providing greater stabilization compared to attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen.[5]
-
-
Q: How does the piperazine group at C6 affect the reactivity of the chlorine at C4?
-
A: The piperazine group is an electron-donating group (EDG) via resonance. Generally, EDGs decrease the rate of SNAr by destabilizing the negatively charged Meisenheimer complex. However, its effect is moderate, and the pyrimidine ring remains sufficiently electron-deficient for SNAr to occur under reasonable conditions.
-
-
Q: What are the ideal storage conditions for 4-chloro-6-(piperazin-1-yl)pyrimidine?
-
A: The compound should be stored in a cool, dry place, sealed tightly under an inert atmosphere if possible.[6] This minimizes hydrolysis of the chloro group and degradation over time.
-
-
Q: What analytical techniques are best for monitoring reaction progress?
-
A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should show clear separation between the starting material and the more polar product. For quantitative analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
References
-
Al-Omair, M. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. [Link]
- Patel, R. B., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1343.
-
University of Liverpool. Pyrimidines. [Link]
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 10(2), 653-658. [Link]
-
Berteina-Raboin, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 682. [Link]
-
Chemistry Stack Exchange. Nucleophilic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Improving Yield in Substituted Pyrimidin-5-Amine Synthesis
Introduction
Substituted pyrimidin-5-amines are crucial building blocks in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. However, their synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. Drawing from established literature and practical field experience, we will explore the causality behind experimental choices to empower you to overcome synthetic hurdles and improve your outcomes.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the specific, practical issues encountered during the synthesis of substituted pyrimidin-5-amines.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in SNAr reactions on pyrimidine rings are a frequent problem. The pyrimidine core is electron-deficient, which facilitates nucleophilic attack, but several factors can hinder the reaction's efficiency.
Core Causality: The reaction rate and selectivity depend on the stability of the Meisenheimer intermediate, the leaving group's ability, and the nucleophilicity of the amine. Any factor that destabilizes the intermediate or reduces the effective concentration of the nucleophile will lower the yield.
Systematic Troubleshooting Steps:
-
Assess Reactant Purity and Stability: Ensure all starting materials, especially the amine, are pure and free of moisture.[1] Some amines can be sensitive to air and moisture, so handling them under an inert atmosphere (Nitrogen or Argon) is recommended.[2]
-
Solvent Choice is Critical: The solvent plays a vital role in stabilizing the charged Meisenheimer complex.
-
Recommended: Aprotic polar solvents like DMSO, DMF, or NMP are generally excellent choices as they can solvate the intermediate effectively.[3]
-
Alternative: In some cases, less polar solvents like refluxing ethanol with a base such as triethylamine (TEA) can provide suitable conditions.[4] The choice can be substrate-dependent.
-
-
Base Selection and Stoichiometry: The base deprotonates the amine, increasing its nucleophilicity, and neutralizes the acid byproduct (e.g., HCl).
-
Inorganic Bases: For many reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to avoid competing reactions.[4][5]
-
Stoichiometry: Use at least one equivalent of the base to neutralize the acid formed. An excess (1.5-2.0 equivalents) can sometimes improve reaction rates.
-
-
Reaction Temperature and Time: Many SNAr reactions require heating to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[1][2] An incomplete reaction is a common cause of low yield.
-
Optimization: If the reaction is sluggish, consider moderately increasing the temperature. However, be cautious of potential decomposition of starting materials or products at very high temperatures.[1]
-
Q2: I'm attempting a Palladium-catalyzed Buchwald-Hartwig amination on a halopyrimidine, but the yield is poor and I see significant side products. What should I optimize?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like pyrimidines is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[6][7]
Core Causality: The efficiency of the catalytic cycle—oxidative addition, amine coordination/deprotonation, and reductive elimination—is dictated by the electronic and steric properties of the palladium-ligand complex. An improper setup can lead to catalyst deactivation, slow turnover, or competing side reactions like hydrodehalogenation (reduction of the aryl halide).[8]
Key Optimization Parameters:
-
Catalyst & Precatalyst Choice: Modern precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[8]
-
Ligand Selection: This is arguably the most critical parameter. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
General Guideline: Bulky, electron-rich phosphine ligands are typically required.[8]
-
Specific Recommendations: For challenging couplings with heteroaryl amines, specialized ligands like XPhos, RuPhos, or Xantphos are often necessary.[7][8] The choice is highly dependent on the specific amine and pyrimidine substrates.[8]
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not so reactive that it degrades the substrates or ligand.
-
Solvent and Temperature: Anhydrous, degassed solvents are mandatory to prevent catalyst poisoning.
| Parameter | Recommendation for Primary Amines | Recommendation for Secondary Amines | Rationale |
| Ligand | BrettPhos, XPhos[8] | RuPhos, Xantphos[7][8] | Ligand sterics and electronics must match the amine nucleophile. |
| Base | NaOtBu, LHMDS[8] | KOtBu, Cs₂CO₃ (milder)[8] | Base strength influences the rate of amine deprotonation. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 80-110 °C | 80-110 °C | Provides activation energy for the catalytic cycle. |
Q3: My reaction produces a mixture of regioisomers. How can I improve selectivity?
A3: Regioselectivity is a common challenge, particularly with di- or tri-substituted pyrimidines. For instance, in 2,4-dichloropyrimidines, nucleophilic attack can occur at either the C2 or C4 position.
Core Causality: The site of nucleophilic attack is governed by electronics and sterics. Generally, the most electron-deficient carbon atom is attacked. However, substituents on the pyrimidine ring can significantly alter the electron distribution, changing the preferred site of reaction.[10]
Strategies to Enhance Regioselectivity:
-
Electronic Control: The presence of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can direct the substitution. For 2,4-dichloropyrimidines, substitution is usually C4 selective. However, a strong electron-donating group at the C6 position can make the reaction C2 selective.[10]
-
Steric Hindrance: A bulky substituent near one of the reactive sites can sterically block the approach of the nucleophile, favoring reaction at the less hindered site.
-
Temperature Control: In some cases, running the reaction at a lower temperature can favor the thermodynamically more stable product, potentially increasing the ratio of the desired isomer.
-
Sequential SNAr: If you are performing multiple substitutions, the order matters. The first substituent added will influence the reactivity and regioselectivity of the second substitution. A well-planned, sequential approach can provide access to specific isomers that are difficult to obtain directly.[11]
Q4: How do I deal with difficult purifications of my final pyrimidin-5-amine product?
A4: Purification can be challenging due to the polar nature of the amine functionality and the potential for closely related byproducts.
Troubleshooting Purification:
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., Hexane or Heptane) to a more polar one (e.g., Ethyl Acetate) is a good starting point.
-
Additives: Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on silica gel by neutralizing acidic sites. For very polar compounds, a DCM/Methanol system might be more effective.
-
-
Recrystallization: If the product is a solid and has moderate to high purity after initial workup, recrystallization can be an excellent and scalable purification method.[1]
-
Acid/Base Extraction: Utilize the basicity of the amine. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the ammonium salt. The layers can then be separated, the aqueous layer basified (e.g., with NaOH or NaHCO₃), and the pure product re-extracted into an organic solvent.
-
Preparative HPLC/SFC: For very difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.
Key Methodologies & Experimental Protocols
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in pyrimidin-5-amine synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Protocol 1: General Procedure for SNAr Amination
This protocol provides a general starting point for the synthesis of a substituted pyrimidin-5-amine from a chloropyrimidine precursor.
Materials:
-
Substituted chloropyrimidine (1.0 mmol)
-
Amine (1.1 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial, add the substituted chloropyrimidine (1.0 mmol) and potassium carbonate (2.0 mmol) under a nitrogen atmosphere.
-
Add the anhydrous DMF (5 mL) via syringe, followed by the amine (1.1 mmol).
-
Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[1][2]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for a small-scale palladium-catalyzed amination.
Materials:
-
Substituted halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[8]
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the halopyrimidine (1.0 mmol), palladium precatalyst (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vial.[8]
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC, GC-MS, or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Key Catalytic Cycle: Buchwald-Hartwig Amination
Understanding the mechanism is key to troubleshooting. An issue at any stage of this cycle can halt the reaction.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]
-
Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health (NIH). [Link]
-
Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications. [Link]
-
Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. (n.d.). ACS Publications. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
-
General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. (2025). National Institutes of Health (NIH). [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (n.d.). MDPI. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Optibrium. [Link]
-
General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. (n.d.). Nature. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. [Link]
-
Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (n.d.). National Institutes of Health (NIH). [Link]
-
Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (n.d.). National Institutes of Health (NIH). [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (2023). ACS Publications. [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. (2026). American Chemical Society. [Link]
-
New Approach to Amine Synthesis. (2011). ChemistryViews. [Link]
-
Pyrimidine Synthesis and Degradation. (n.d.). Slideshare. [Link]
-
Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. (n.d.). National Institutes of Health (NIH). [Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Bentham Science. [Link]
-
Reaction mechanism of the synthesized pyrimidine derivatives. (n.d.). ResearchGate. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support guide for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with pyrimidine ring formation, with a particular focus on identifying and mitigating side reaction products. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about side reactions in common pyrimidine syntheses.
Q1: Why are my yields in the classical Biginelli reaction consistently low? A1: Low yields are a frequent issue and can stem from several factors. The primary causes include the use of a suboptimal traditional acid catalyst (e.g., HCl) which may not be efficient for all substrates, and the prevalence of competing side reactions.[1] The most significant side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes starting materials that would otherwise form the desired dihydropyrimidinone (DHPM).[1] Additionally, the open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
Q2: I observe an unexpected fluorescence in my crude Biginelli reaction product. What is it and how can I prevent it? A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[2] To prevent its formation, consider the following:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce DHP formation.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2]
-
Catalyst Selection: Certain Lewis acids may preferentially promote the desired Biginelli pathway over the Hantzsch reaction.[2]
Q3: What are the most critical parameters to control in a Pinner pyrimidine synthesis to avoid side reactions? A3: The Pinner synthesis is highly sensitive to reaction conditions, and failure often results from two main issues.[1]
-
Anhydrous Conditions: The key intermediate, the imidate salt (Pinner salt), is extremely susceptible to hydrolysis.[1] Any moisture can lead to the formation of esters as the primary byproduct instead of the pyrimidine.[1][3] It is crucial to use anhydrous solvents, oven-dried glassware, and an inert atmosphere.[1]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often required to prevent decomposition or rearrangement into N-alkyl amides.[1]
Q4: Can aliphatic aldehydes be used in the Biginelli reaction? I'm having trouble getting them to work. A4: Yes, aliphatic aldehydes can be used, but they are known to produce lower yields compared to their aromatic counterparts. This is because they are more prone to side reactions, including self-condensation.[1] An effective strategy to improve yields is to use the "Atwal modification," which involves pre-forming the enone intermediate from the aldehyde and β-ketoester before the addition of urea.[1]
Troubleshooting Guide: The Biginelli Reaction
This guide provides in-depth solutions to specific problems encountered during the Biginelli three-component condensation.
Problem 1: Low yield with a major non-fluorescent byproduct identified as the Knoevenagel condensation product.
Underlying Cause: The Knoevenagel condensation is a competing reaction between the aldehyde and the active methylene group of the β-ketoester. This reaction is often catalyzed by the same conditions used for the Biginelli reaction but does not involve urea. The formation of this byproduct consumes the aldehyde and ketoester, directly reducing the yield of the desired DHPM.[1]
Mitigation Strategies:
-
Optimize the Catalyst: The key is to accelerate the formation of the N-acyliminium ion intermediate from the aldehyde and urea, which then traps the ketoester enolate faster than the Knoevenagel condensation can occur.[1] Modern Lewis acid catalysts are highly effective.
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, helping to outcompete the Knoevenagel pathway.[1]
-
Change Reaction Conditions: Microwave irradiation has been shown to significantly accelerate the reaction rate, which can improve yields and reduce the formation of side products.[1]
Table 1: Effect of Various Catalysts on Suppressing Knoevenagel Side Product
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Rationale |
|---|---|---|---|---|
| Uncatalyzed (HCl) | Ethanol | Reflux | 40-60% | Prone to side reactions.[1] |
| Yb(OTf)₃ | THF / Solvent-free | 60 / 100 | >90% | Strong Lewis acid, activates the aldehyde carbonyl for attack by urea.[4] |
| InCl₃ | THF | Reflux | >85% | Efficiently catalyzes the condensation, improving yields.[4] |
| Boron Trifluoride | Acetic Acid / THF | RT | >90% | Promotes formation of the key N-acyliminium ion intermediate.[5][6] |
Problem 2: The crude product is difficult to purify and NMR/MS analysis suggests the presence of N-acylurea or uncyclized ureide intermediates.
Underlying Cause: N-acylureas can form from a competing reaction between the β-ketoester and urea.[2] More commonly, the open-chain ureide intermediate fails to undergo the final cyclization-dehydration step. This is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[1]
Mitigation Strategies:
-
Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization step.[1]
-
Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture (e.g., refluxing in ethanol or THF) can supply the necessary activation energy for ring closure.[1]
-
Purification: If the byproduct has already formed, recrystallization is often an effective method for separating the desired DHPM product from these more polar, open-chain impurities.[2]
Caption: Competing reaction pathways in the Biginelli synthesis.
Troubleshooting Guide: The Pinner Synthesis
The Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines, is less prone to competing multi-component pathways but is highly sensitive to reaction conditions.
Table 2: Common Issues and Solutions in Pinner Synthesis
| Issue | Probable Cause(s) | Recommended Actions & Explanation |
|---|---|---|
| Major byproduct is an ester | Presence of water. The imidate salt intermediate (Pinner salt) is highly moisture-sensitive and readily hydrolyzes to an ester.[1][3] | Ensure strictly anhydrous conditions. [1] Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Thoroughly oven-dry all glassware. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Low yield, complex mixture of products | Thermal decomposition of Pinner salt. The intermediate can be thermally unstable, rearranging to N-alkyl amides or decomposing.[1] | Maintain low reaction temperatures. The initial formation of the Pinner salt is often best performed at 0°C or below before proceeding with the reaction. |
| Reaction fails to proceed | Poor quality reagents. Hydrolysis of the amidine starting material or impurities in the 1,3-dicarbonyl compound can inhibit the reaction.[2] | Use high-purity reagents. Use fresh, high-purity amidine hydrochloride or prepare the free-base amidine immediately before use to prevent degradation and moisture absorption.[1] |
| Self-condensation of dicarbonyl | Incorrect base or stoichiometry. The base used to deprotonate the 1,3-dicarbonyl can also promote its self-condensation if not controlled properly.[2] | Carefully select the base and control its addition. The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[2] |
Sources
Technical Support Center: Purification of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 84762-68-5). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this highly functionalized pyrimidine derivative. The inherent polarity and multiple hydrogen bond donors/acceptors in its structure can present unique purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. The format is designed to help you quickly identify your problem, understand the underlying cause, and implement an effective solution.
Issue 1: Low or No Recovery from Silica Gel Column Chromatography
You've run a column, but you can't find your compound. TLC analysis of the fractions shows nothing, or only starting material and baseline impurities.
-
Potential Cause 1: Compound is Too Polar and Stuck on the Column.
-
Explanation: The amine and piperazine moieties make the compound highly polar. Standard solvent systems like Hexane/Ethyl Acetate may not be strong enough to elute it from the silica gel, which is also highly polar.
-
Solution: Increase the polarity of your mobile phase. A common strategy is to add methanol (MeOH) to a Dichloromethane (DCM) or Ethyl Acetate (EtOAc) system. Start with a gradient of 0-10% MeOH in DCM. For particularly stubborn cases, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-1%) can be highly effective. The base neutralizes the acidic silica surface, preventing the basic amine groups on your compound from irreversibly adsorbing.[1]
-
-
Potential Cause 2: Compound Degraded on Silica Gel.
-
Explanation: Aminopyrimidines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during a long purification run.
-
Solution:
-
Assess Stability: Before running a large-scale column, perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or significant streaking, degradation is likely.[1]
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or silica gel that has been pre-treated (deactivated) with a base like triethylamine. You can do this by adding ~1% TEA to your eluent system and using it to pack and run the column.
-
-
Issue 2: Poor Separation from a Close-Running Impurity
TLC or HPLC analysis shows an impurity that co-elutes or runs very close to your desired product, making separation difficult.
-
Potential Cause: Insufficient Resolution with the Chosen Solvent System.
-
Explanation: The selectivity of your mobile phase is not adequate to differentiate between your product and the impurity.
-
Solution:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using a Hexane/EtOAc system, try switching to a DCM/MeOH system. Sometimes, using a three-component system (e.g., DCM/EtOAc/MeOH) can provide the necessary resolution. The ideal Rf value for your target compound on TLC should be between 0.2 and 0.4 for optimal separation on a column.[1]
-
Try a Different Stationary Phase: If optimizing the mobile phase fails, the impurity may have very similar properties. Switching to a different stationary phase, such as reverse-phase C18 silica or alumina, can alter the elution order and improve separation.
-
Employ Dry Loading: If your compound has limited solubility in the initial column solvent, it can cause band broadening. Adsorbing your crude material onto a small amount of silica gel ("dry loading") and carefully adding it to the top of the column can result in a tighter starting band and better separation.[1]
-
-
Issue 3: Product "Oils Out" During Recrystallization
Upon cooling your recrystallization solution, the compound separates as a liquid oil or an amorphous solid instead of forming well-defined crystals.
-
Potential Cause 1: Solution is Too Supersaturated or Cooled Too Quickly.
-
Explanation: Crystal formation is a thermodynamically controlled process that requires molecules to orient themselves into an ordered lattice. If the concentration is too high or the temperature drops too fast, molecules crash out of solution as a disordered, lower-energy oil.[2]
-
Solution:
-
Slow Down the Cooling: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you transfer it to an ice bath or refrigerator.[3]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.[2]
-
-
-
Potential Cause 2: Presence of Impurities.
-
Explanation: Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or preventing nucleation.
-
Solution: Attempt a preliminary purification step. Even a quick filtration through a small plug of silica gel to remove baseline impurities can sometimes be enough to enable successful crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which purification technique should I try first: column chromatography or recrystallization?
This decision depends on the initial purity of your crude material.
A good rule of thumb is to use recrystallization for materials that are already >85-90% pure. For more complex mixtures with multiple components or closely related impurities, column chromatography is generally the more powerful and appropriate first choice.
Q2: What are the best analytical methods to assess the purity of the final product?
A combination of techniques is always best for an authoritative assessment:
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on purity (e.g., 99.5% by area under the curve). A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% formic acid or TFA to improve peak shape) is a standard starting point.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound and can reveal the presence of solvent or organic impurities. Integration of signals can provide a semi-quantitative purity assessment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify the mass of any impurities.
Q3: My compound appears to be unstable over time. What are the proper storage conditions?
Given the amine functionalities, the compound may be susceptible to air oxidation, which can cause discoloration (e.g., turning from off-white to yellow or brown). For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (like Argon or Nitrogen) at low temperatures (2-8°C), protected from light.[4]
Section 3: Detailed Purification Protocols
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing your entire batch of material.
Protocol 1: Flash Column Chromatography
This method is ideal for purifying crude material with multiple impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC plates, flash chromatography column, and fraction collector
Procedure:
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point is 100% DCM, gradually increasing polarity by adding MeOH.
-
Aim for an Rf value of ~0.25 for the target compound.
-
A typical system that provides good resolution for this class of compounds is 95:4.5:0.5 (DCM:MeOH:TEA) . The TEA is critical for preventing peak tailing and improving recovery.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:1.5:0.5 DCM:MeOH:TEA).
-
Pour the slurry into the column and use positive pressure to pack a uniform bed. Ensure no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively (recommended): For better resolution, perform a "dry load." Dissolve the crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully load the resulting free-flowing powder onto the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you might run a gradient from 2% MeOH to 5% MeOH in DCM (with 0.5% TEA constant throughout).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Place the sample under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This method is best for polishing material that is already relatively pure (>85%).
Materials:
-
Semi-pure this compound
-
Screening solvents (e.g., Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Erlenmeyer flask, condenser, heat source, and filtration apparatus
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test solvents on a small scale. Place a few milligrams of your compound in a test tube, add a small amount of solvent, and see if it dissolves upon heating and then precipitates upon cooling.
-
Isopropanol (IPA) or Acetonitrile (ACN) are often good starting points for this type of molecule.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid at or near the boiling point. Add the solvent in small portions, allowing time for dissolution between additions.
-
-
Cooling and Crystallization:
-
Once a clear solution is obtained, remove it from the heat source.
-
Cover the flask and allow it to cool slowly to room temperature. Unattended, slow cooling is critical for forming pure, well-defined crystals.[3]
-
Once the flask has reached ambient temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
| Technique Comparison | Column Chromatography | Recrystallization |
| Best For | Complex mixtures, low initial purity (<85%) | High initial purity (>85%), final polishing |
| Pros | High resolving power, versatile for many compound types | Cost-effective, highly scalable, can yield very high purity |
| Cons | Can be time-consuming, requires larger solvent volumes, risk of sample degradation on stationary phase | Dependent on finding a suitable solvent, may not remove impurities with similar solubility profiles, risk of "oiling out" |
| Typical Throughput | Milligrams to several grams | Grams to kilograms |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- BenchChem. (2025).
-
Lead Sciences. (n.d.). 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine. Retrieved from [Link]
Sources
Overcoming poor solubility of pyrimidine compounds in assays
<content_type> Technical Support Center: Overcoming Poor Solubility of Pyrimidine Compounds in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Pyrimidine Solubility
Welcome to the technical support center dedicated to addressing a critical bottleneck in drug discovery and development: the poor aqueous solubility of pyrimidine-based compounds. Pyrimidine scaffolds are central to numerous therapeutic agents, yet their inherent physicochemical properties, such as high lipophilicity and strong crystal lattice energy, frequently lead to solubility issues.[1] This guide, designed by senior application scientists, provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you overcome these challenges and ensure the reliability and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with poorly soluble pyrimidine derivatives.
Q1: My pyrimidine compound, dissolved in a DMSO stock, crashed out of solution when I diluted it into my aqueous assay buffer. What happened and what are my immediate options?
This phenomenon, known as "crashing out," is a frequent issue when an organic solvent stock is introduced into an aqueous medium where the compound is less soluble.[1] The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one.
-
Immediate Actions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining compound solubility, typically ≤0.5% for many cell-based assays, to avoid solvent-induced artifacts.[2][3]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in organic solvent concentration can prevent abrupt precipitation.[2]
-
pH Adjustment: If your pyrimidine has ionizable groups, the pH of your buffer is critical. For basic pyrimidines, a lower pH can increase solubility by promoting the formation of a more soluble salt. Conversely, for acidic pyrimidines, a higher pH is beneficial.[1][4]
-
Q2: What are the primary reasons for the poor aqueous solubility of many pyrimidine derivatives?
The low water solubility of pyrimidine compounds often stems from a combination of factors:
-
High Lipophilicity: Many potent pyrimidine-based drug candidates have a high molecular weight and are highly lipophilic, which inherently reduces their affinity for aqueous environments.[1]
-
Strong Crystal Lattice Energy: The planar and often symmetrical structure of the pyrimidine ring can lead to strong intermolecular forces in the crystal lattice. Overcoming this energy barrier for dissolution in water can be challenging.[1]
Q3: Beyond basic solvent and pH adjustments, what other formulation strategies can I consider for my in vitro assays?
Several advanced formulation techniques can be employed to enhance the solubility of your pyrimidine compounds for experimental use:
-
Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used to decrease the polarity of the aqueous system, thereby improving the solubility of hydrophobic compounds.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[5] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility.[6][7][8]
-
Amorphous Solid Dispersions: For more advanced applications, creating an amorphous solid dispersion of your compound in a water-soluble polymer can enhance its apparent solubility and dissolution rate.[6][9][10]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific solubility-related problems you may encounter during your experiments.
Issue 1: Inconsistent and Non-Reproducible Results in Cell-Based Assays
Underlying Cause: Precipitation of the pyrimidine compound in the cell culture medium leads to an unknown and variable effective concentration of the compound reaching the cells.[11]
Troubleshooting Workflow:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution in the cell culture medium for any signs of precipitation (e.g., cloudiness, particles).
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which your compound begins to precipitate over the time course of your experiment.
-
Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment to minimize the risk of precipitation over time.[11]
-
Consider Biocompatible Surfactants: For certain assays, the inclusion of a low concentration of a biocompatible surfactant can help maintain the solubility of the compound in the final dilution.[11]
Issue 2: Discrepancy Between Enzymatic/Biochemical Assay Data and Cell-Based Assay Data
Underlying Cause: The optimal conditions for compound solubility in a simple biochemical buffer may not be compatible with the complex environment of cell culture medium. Additives used in biochemical assays to enhance solubility, such as certain surfactants or higher concentrations of DMSO, may be toxic to cells.[12]
Troubleshooting Workflow:
-
Assay-Specific Solubility Determination: Do not assume that solubility in one buffer system will translate to another. Determine the solubility of your compound independently in both your biochemical assay buffer and your cell culture medium.
-
Harmonize Assay Conditions (Where Possible): If feasible, try to align the buffer components and final DMSO concentration between your assays to minimize variability.
-
Prioritize Cell Health: When discrepancies arise, the conditions of the cell-based assay take precedence. It is crucial to ensure that the observed cellular effects are due to the compound's activity and not cellular stress from the formulation.
Issue 3: Compound Appears Soluble in DMSO Stock but Precipitates Over Time During Storage
Underlying Cause: Even in DMSO, some compounds can precipitate, especially after freeze-thaw cycles.[13][14] Additionally, DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of highly hydrophobic compounds over time.[15]
Troubleshooting Workflow:
-
Fresh Stock Preparation: If you suspect precipitation in your stock solution, prepare a fresh stock and compare its performance in your assay to the older stock.
-
Proper Storage: Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store them in tightly sealed vials in a desiccated environment to minimize moisture absorption.
-
Consider Alternative Solvents: For long-term storage, investigate if your compound is stable and soluble in other organic solvents that are less hygroscopic than DMSO.
Part 3: Key Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes important quantitative data in a structured format.
Protocol 1: Determining Kinetic Solubility via Turbidimetry
This method is a high-throughput approach to estimate the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[2]
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your pyrimidine compound in 100% DMSO (e.g., 20 mM).[16][17]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) at various time points.
-
Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating the formation of a precipitate.[2]
Protocol 2: Enhancing Solubility with Cyclodextrins
This protocol outlines how to screen for the optimal cyclodextrin to improve the solubility of your pyrimidine compound.
Methodology:
-
Prepare Cyclodextrin Stock Solutions: Prepare a series of stock solutions of different cyclodextrins (e.g., HP-β-CD, HP-γ-CD) in your aqueous assay buffer at various concentrations.
-
Add Compound: Add an excess amount of your solid pyrimidine compound to each cyclodextrin solution.
-
Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[18]
-
Separate Undissolved Compound: Centrifuge the samples to pellet any undissolved solid.
-
Quantify Solubilized Compound: Carefully remove an aliquot of the clear supernatant and determine the concentration of your pyrimidine compound using a suitable analytical method, such as HPLC-UV.
Data Summary: Common Co-solvents for In Vitro Assays
The following table provides a summary of commonly used co-solvents and their typical concentration ranges in cell-based assays.
| Co-solvent | Typical Concentration Range | Key Considerations |
| DMSO | 0.1% - 0.5% | Can have direct biological effects at higher concentrations.[3][19] |
| Ethanol | 0.1% - 1% | Can be cytotoxic at higher concentrations.[3] |
| PEG 400 | 0.5% - 5% | Generally well-tolerated by cells.[18] |
| Propylene Glycol | 0.5% - 2% | Can be used to create stable formulations.[18] |
Part 4: Visualizing Solubility Concepts
Diagram 1: The Co-solvency Mechanism
This diagram illustrates how co-solvents reduce the polarity of water, creating a more favorable environment for hydrophobic pyrimidine compounds.
Caption: Mechanism of co-solvency for improved solubility.
Diagram 2: Cyclodextrin Inclusion Complex Formation
This diagram shows how a cyclodextrin encapsulates a pyrimidine compound, rendering it more water-soluble.
Caption: Formation of a pyrimidine-cyclodextrin inclusion complex.
References
- Benchchem. Technical Support Center: Troubleshooting Compound X Solubility.
- Benchchem. Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
- Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
- Benchchem. Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- Benchchem. Common pitfalls in handling pyrimidine-based compounds.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PMC.
- FasterCapital. Best Practices For Stock Solutions.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- Popa-Burke, I., & Russell, J. (2014).
- Benchchem. Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
- Benchchem.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
- Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022).
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC.
- Lubrizol.
- MCE. Compound Handling Instructions.
- Excipients for Solubility Enhancement of Parenteral Formul
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018).
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- How to prepare a stock solution from a substance of unknown concentr
- 2.5: Preparing Solutions. (2025). Chemistry LibreTexts.
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (n.d.).
- How to tackle compound solubility issue. (2022). Reddit.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
- Optimizing Drug Solubility. (2017). Contract Pharma.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- High-throughput screening: Enabling and influencing the process of drug discovery. (n.d.).
- Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (n.d.). MDPI.
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023).
- Solubility enhancement and application of cyclodextrins in local drug delivery. (n.d.). Request PDF.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016).
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
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Validation & Comparative
The Edge of Irreversibility: A Comparative Analysis of 4-Chloropyrimidine Kinase Inhibitors
In the intricate landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a privileged cornerstone, forming the structural basis of numerous approved and investigational drugs.[1][2] Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a vast array of kinases. However, the quest for enhanced potency and selectivity has driven the exploration of specific substitutions on this versatile ring system. Among these, the 4-chloropyrimidine moiety has emerged as a particularly intriguing feature, especially in the design of covalent inhibitors that can form a permanent bond with their target kinase, leading to sustained and often profound pharmacological effects.
This guide provides a comparative analysis of kinase inhibitors featuring the 4-chloropyrimidine functional group. We will delve into the mechanistic underpinnings of their covalent mode of action, compare their performance against key kinase targets, and provide detailed experimental protocols to empower researchers in their own investigations.
The 4-Chloropyrimidine Moiety: A Gateway to Covalent Inhibition
The presence of a chlorine atom at the 4-position of the pyrimidine ring imparts a unique chemical reactivity, rendering the carbon atom susceptible to nucleophilic attack. This principle is elegantly exploited in a class of covalent kinase inhibitors that target a strategically located cysteine residue within the ATP-binding pocket of the kinase. The sulfur atom of the cysteine side chain acts as the nucleophile, attacking the electron-deficient carbon of the 4-chloropyrimidine and displacing the chloride ion in a process known as nucleophilic aromatic substitution (SNAr).[3][4] This results in the formation of a stable, irreversible covalent bond between the inhibitor and the kinase.
The strategic advantage of this covalent engagement is twofold. Firstly, it can lead to a significant increase in potency and duration of action, as the inhibitor is no longer subject to the equilibrium dynamics of reversible binding. Secondly, by targeting a non-conserved cysteine residue, a high degree of selectivity can be achieved, minimizing off-target effects that are a common challenge with traditional ATP-competitive inhibitors.
Caption: Mechanism of covalent inhibition by 4-chloropyrimidine-based compounds.
Comparative Analysis of 4-Chloropyrimidine Kinase Inhibitors
While the 4-chloropyrimidine moiety is a key enabler of covalent inhibition, the overall structure of the inhibitor dictates its target specificity and potency. Here, we compare a prominent class of 4-chloropyrimidine inhibitors targeting Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).
Covalent Inhibitors of MSK1
MSK1 is a nuclear kinase involved in the regulation of gene expression in response to stress and mitogenic signals, making it a target of interest in inflammatory diseases and cancer.[4] A series of novel 2,5-dichloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been developed, which act via the SNAr reaction with a cysteine residue (Cys440).[3][4]
| Compound | Target Kinase | pIC50 | Selectivity Profile | Reference |
| Compound A | MSK1 CTKD | 7.5 | Highly selective for MSK1 over a panel of 65 other kinases. | [3][4] |
| Compound B | MSK1 CTKD | 7.2 | Similar high selectivity for MSK1. | [3][4] |
| Compound C | MSK1 CTKD | 6.8 | Maintained high selectivity. | [3][4] |
The data demonstrates that optimization of the scaffold, while maintaining the reactive 4-chloropyrimidine, can fine-tune potency while preserving high selectivity. This selectivity is crucial, as it minimizes the potential for off-target effects, a significant consideration in drug development.
Experimental Protocols for Characterization of 4-Chloropyrimidine Kinase Inhibitors
To aid researchers in the evaluation of novel 4-chloropyrimidine-based kinase inhibitors, we provide detailed protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method for determining the IC50 values of inhibitors.[5][6][7]
Materials:
-
Kinase of interest (e.g., recombinant MSK1)
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (4-chloropyrimidine inhibitors)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add varying concentrations of the test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding the enzyme to the reaction mixture.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell-Based Assay: Phospho-Protein Western Blot
This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.[8][9][10]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compounds (4-chloropyrimidine inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for the desired duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein lysates to the same concentration and denature by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., total protein or a housekeeping gene).
-
Compare the levels of the phosphorylated protein in treated versus untreated cells to determine the inhibitory effect of the compound.
-
Conclusion
The 4-chloropyrimidine scaffold represents a powerful tool in the design of potent and selective covalent kinase inhibitors. The ability to form an irreversible bond with a target cysteine residue offers a distinct advantage in achieving sustained target engagement and high specificity. The comparative analysis of MSK1 inhibitors highlights the potential for fine-tuning potency while maintaining an excellent selectivity profile. The detailed experimental protocols provided herein offer a practical guide for researchers to characterize and compare the performance of novel 4-chloropyrimidine-based kinase inhibitors, ultimately contributing to the development of next-generation targeted therapies.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
ADP Glo Protocol. (Please note this is a placeholder URL)
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. Benchchem.
-
QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.
-
Application Notes and Protocols for ADP-Based Kinase Assays. Benchchem.
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
-
LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
-
Cross-reactivity profiling of N4-Allyl-6-chloropyrimidine-4,5-diamine based inhibitors. Benchchem.
-
Western blot for phosphorylated proteins. Abcam.
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters.
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
-
Application Notes and Protocols: N4-Allyl-6-chloropyrimidine-4,5-diamine in the Synthesis of EGFR Inhibitors. Benchchem.
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
-
Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc.
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
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Comparative Bioactivity Validation of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: A Guide for Kinase Inhibitor Profiling
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics, particularly in oncology. Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a wide range of protein kinases. The compound of interest, 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine, possesses key structural motifs—a substituted pyrimidine ring and a methylpiperazine moiety—that are frequently observed in potent kinase inhibitors.[1][2][3][4][5] The presence of these features strongly suggests a potential role for this molecule in modulating kinase activity, a hypothesis that warrants rigorous experimental validation.
This guide provides a comprehensive framework for the systematic evaluation of the bioactivity of this compound. Drawing upon established principles of drug discovery, we will outline a multi-tiered validation strategy, commencing with a focused biochemical assay and progressing to a physiologically relevant cell-based functional assay. Our investigation will be grounded in a comparative analysis against known, well-characterized kinase inhibitors to contextualize the potency and selectivity of this novel compound. Given the structural similarities to known cyclin-dependent kinase (CDK) inhibitors, this guide will focus on validating its activity against CDK2, a key regulator of cell cycle progression and a validated target in oncology.[6][7]
Part 1: The Validation Strategy - A Stepwise Approach to Bioactivity Confirmation
A robust validation of a novel compound's bioactivity necessitates a logical and sequential experimental approach. Our strategy is designed to first confirm direct target engagement and then to assess the compound's functional consequences in a cellular context.
Caption: A stepwise workflow for validating the bioactivity of a novel kinase inhibitor.
Part 2: Biochemical Validation - Direct Inhibition of CDK2/Cyclin A2
The foundational step in validating a putative kinase inhibitor is to demonstrate its direct interaction with the purified enzyme. For this purpose, we will employ a luminescence-based kinase assay, which offers high sensitivity and a broad dynamic range, making it ideal for determining inhibitor potency.[8][9][10][11] The ADP-Glo™ Kinase Assay is a particularly suitable platform as it measures the production of ADP, a direct product of the kinase reaction.[10][12]
Experimental Protocol: Luminescence-Based CDK2/Cyclin A2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CDK2/Cyclin A2.
Materials:
-
Recombinant Human CDK2/Cyclin A2 enzyme (e.g., BPS Bioscience, Cat. No. 40002)[13]
-
CDK Substrate Peptide (e.g., Histone H1)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[12]
-
Test Compound: this compound
-
384-well white, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and reference compounds in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK2/Cyclin A2 enzyme solution (at 2x final concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at 2x final concentration). The final ATP concentration should be at its Km value for CDK2 to ensure accurate competitive inhibition assessment.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The raw luminescence data will be converted to percent inhibition relative to the DMSO control. The IC50 values will be determined by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the luminescence-based CDK2/Cyclin A2 inhibition assay.
Part 3: Cellular Validation - Assessing Target Engagement and Functional Consequences
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response. We will utilize a cell-based assay to measure the inhibition of CDK2-mediated phosphorylation of a key substrate, the Retinoblastoma protein (Rb), and assess the downstream consequences on cell proliferation.
Experimental Protocol: Cellular Inhibition of Rb Phosphorylation and Antiproliferative Activity
This protocol will be performed in a human cancer cell line known to have high CDK2 activity, such as a cell line with RB1 loss or CCNE1 amplification.[16]
Materials:
-
Human cancer cell line (e.g., a small cell lung cancer line with RB1 loss)[16]
-
Cell culture medium and supplements
-
Test Compound: this compound
-
Reference Compounds: Roscovitine, Dinaciclib
-
Antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-total Rb, and a loading control (e.g., anti-GAPDH)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[6]
-
96-well clear-bottom plates for Western blotting and 96-well white, flat-bottom plates for the viability assay
Procedure:
A. Inhibition of Rb Phosphorylation (Western Blot):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of the test and reference compounds for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of Rb phosphorylation inhibition.
-
B. Antiproliferative Activity (Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well white plate at a low density.
-
Compound Treatment: Treat the cells with a dose-range of the test and reference compounds.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement:
-
Add CellTiter-Glo® Reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
Caption: The CDK2 signaling pathway and the point of inhibition.
Part 4: Comparative Analysis and Data Presentation
The final step is to synthesize the experimental data into a clear and concise format that allows for a direct comparison of the test compound with the established CDK2 inhibitors.
Quantitative Data Summary
| Compound | Biochemical IC50 (nM) (CDK2/Cyclin A2) | Cellular GI50 (nM) (SCLC Cell Line) |
| This compound | Experimental Value | Experimental Value |
| Roscovitine | Literature/Experimental Value | Literature/Experimental Value |
| Dinaciclib | Literature/Experimental Value | Literature/Experimental Value |
This table will provide a quantitative snapshot of the compound's potency in both a purified and a cellular system, benchmarked against known standards.
Conclusion and Future Directions
This guide has outlined a rigorous and systematic approach to validate the bioactivity of this compound as a putative CDK2 inhibitor. Successful execution of these experiments will provide critical data on its potency, cellular efficacy, and comparative performance. Positive results from this initial validation would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To understand the compound's specificity across a broader panel of kinases.
-
Mechanism of action studies: To determine the mode of inhibition (e.g., ATP-competitive).
-
In vivo efficacy studies: To assess the compound's therapeutic potential in preclinical animal models of cancer.
By adhering to the principles of scientific integrity and logical experimental design, researchers can confidently and efficiently characterize the biological activity of this and other novel chemical entities, paving the way for the discovery of next-generation targeted therapies.
References
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PubMed. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Available from: [Link].
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MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link].
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eScholarship.org. 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. Available from: [Link].
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National Institutes of Health. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers. Available from: [Link].
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National Institutes of Health. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Available from: [Link].
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link].
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PubMed Central. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Available from: [Link].
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BPS Bioscience. Luminescent Assay Kits. Available from: [Link].
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ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link].
-
ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link].
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ACS Publications. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Available from: [Link].
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National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link].
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IMR Press. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Available from: [Link].
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Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Available from: [Link].
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MDPI. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Available from: [Link].
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Wikipedia. CDK inhibitor. Available from: [Link].
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BellBrook Labs. What Is the Best Kinase Assay?. Available from: [Link].
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BPS Bioscience. CDK2 Assay Kit. Available from: [Link].
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National Institutes of Health. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available from: [Link].
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PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from: [Link].
-
ResearchGate. Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Available from: [Link].
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link].
-
PubMed Central. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Available from: [Link].
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MDPI. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available from: [Link].
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Allorion Therapeutics Inc. CDK2 Inhibition Demonstrates Synthetic Lethality in SCLC through Apoptotic Induction. Available from: [Link].
-
PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Available from: [Link].
-
National Institutes of Health. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Available from: [Link].
- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
National Institutes of Health. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Available from: [Link].
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A Comparative Guide to Pyrimidine vs. Purine Scaffolds in Kinase Inhibition
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of phosphate groups from ATP to protein substrates[1][2]. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets[2]. Small molecule kinase inhibitors have revolutionized treatment paradigms, and as of September 2023, over 70 have received FDA approval[3]. At the heart of many of these successful drugs are heterocyclic scaffolds that mimic the adenine ring of ATP, enabling them to compete for the enzyme's active site. Among the most successful and widely utilized of these "privileged scaffolds" are pyrimidines and purines[4][5].
This guide provides an in-depth comparison of pyrimidine and purine scaffolds in the context of kinase inhibition. We will explore their structural differences, binding modes, impact on selectivity, and provide data-driven examples of key inhibitors. Furthermore, we will detail standard experimental protocols for evaluating and validating kinase inhibitors in a drug discovery setting.
Structural and Chemical Properties: A Tale of Two Rings
The foundational difference between purines and pyrimidines lies in their core structure. Purines feature a fused two-ring system composed of a pyrimidine ring and an imidazole ring, whereas pyrimidines consist of a single heterocyclic ring[6]. This structural distinction has profound implications for their utility as kinase inhibitor scaffolds.
Both scaffolds are bioisosteres of the adenine base in ATP, allowing them to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket[7][8]. This interaction is the primary anchor for most ATP-competitive inhibitors.
-
Pyrimidines: The single-ring structure offers multiple points for substitution (typically at the 2-, 4-, and 5-positions), providing a versatile platform for medicinal chemists[9]. By strategically modifying these positions, developers can fine-tune potency and, crucially, selectivity against the vast human kinome[9]. However, because the pyrimidine hinge-binding motif is accommodated by many kinases, achieving high selectivity can be a significant challenge[9].
-
Purines and Purine Analogs: The larger, fused-ring system of purines offers a different set of vectors for chemical modification. Purine analogues have a long history in medicine for various indications and have emerged as potent kinase inhibitors[4][5]. Fused pyrimidine systems, like pyrazolo[3,4-d]pyrimidines, are isosteres of adenine that effectively mimic these hinge-binding interactions and have been successfully developed into approved drugs[7][8].
Caption: Core structures of Pyrimidine and Purine scaffolds.
Mechanism of Action and Binding Mode
The vast majority of kinase inhibitors based on these scaffolds are ATP-competitive, meaning they bind to the same site as ATP, preventing the phosphotransfer reaction[10]. The nitrogen atoms within the pyrimidine or purine core are crucial for this mechanism. They act as hydrogen bond acceptors, forming interactions with the backbone amide groups of the kinase hinge region, thus mimicking the natural binding of adenine.
The selectivity of an inhibitor is not determined by the core scaffold alone, but by the chemical groups attached to it. These side chains extend into other regions of the ATP pocket, such as the hydrophobic pocket near the gatekeeper residue and the solvent-exposed region[9]. Differences in the amino acid composition of these pockets across different kinases allow for the rational design of selective inhibitors[11]. For instance, modifying the 5-position of the pyrimidine core, which is situated near the gatekeeper residue, can impart improved kinome-wide selectivity[9].
Caption: Conceptual binding of a scaffold to the kinase ATP pocket.
Comparative Analysis: Potency and Selectivity
While both scaffolds have produced highly successful drugs, the choice between them often depends on the specific kinase target and the desired selectivity profile. Multi-targeted kinase inhibitors can offer efficacy benefits, but also carry a higher risk of off-target effects and toxicity[1].
Below is a comparative table of prominent FDA-approved kinase inhibitors based on pyrimidine and purine-analog scaffolds.
| Inhibitor | Scaffold Type | Primary Target(s) | IC50 | Disease Indication |
| Imatinib [] | Pyrimidine | v-Abl, c-Kit, PDGFR | 100-600 nM | Chronic Myeloid Leukemia (CML) |
| Gefitinib [] | Pyrimidine (Quinazoline) | EGFR | 26-57 nM | Non-Small Cell Lung Cancer |
| Dasatinib [] | Pyrimidine | Abl, Src, c-Kit | <1 nM (Abl, Src) | CML, ALL |
| Ruxolitinib [] | Pyrimidine (Pyrrolo[2,3-d]) | JAK1, JAK2 | 2.8-3.3 nM | Myelofibrosis |
| Ibrutinib [7][8] | Pyrazolo[3,4-d]pyrimidine | BTK | Potent & Selective | B-cell cancers (e.g., CLL) |
| Idelalisib | Purine | PI3Kδ | Potent & Selective | B-cell cancers |
| Seliciclib | Purine | CDK2/cyclin E | ~400 nM | (Investigational) Cancer |
IC50 values are highly assay-dependent and are provided for comparative purposes.
Experimental Validation: Protocols for Kinase Inhibition
Accurate and reproducible assessment of an inhibitor's potency and selectivity is paramount. This requires robust, self-validating experimental protocols.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based ADP detection assay.
Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. A luminescent signal is generated in a coupled reaction where the ADP is converted back to ATP, which is then used by luciferase to produce light. Inhibition of the kinase results in a lower ADP concentration and thus a weaker light signal.
Methodology:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test inhibitor in DMSO (e.g., starting from 1 mM). This creates a concentration gradient for testing.
-
Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor or no-enzyme wells as a positive control (0% activity).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate solution to each well.
-
Add 25 nL of the serially diluted compound or controls to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase[13].
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect intrinsic affinities[1].
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and generate a luminescent signal[14]. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the controls (0% and 100% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition (IC50) assay.
Kinome-wide Selectivity Profiling
To understand the broader activity of a lead compound, it's essential to screen it against a large panel of kinases. This reveals potential off-target activities and helps predict potential toxicities.
Principle: The compound is tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a panel of hundreds of human kinases using a high-throughput version of the kinase activity assay described above. The percent inhibition for each kinase is determined.
Methodology:
-
Compound Submission: Provide the test compound at a known concentration to a specialized vendor or core facility offering kinome screening services.
-
Screening: The compound is screened, typically in duplicate, against the kinase panel. Radiometric assays ([33P]-ATP based) are considered the gold standard for this application as they directly measure phosphotransferase activity and are less prone to interference[15].
-
Data Analysis:
-
Results are provided as percent inhibition at the tested concentrations for each kinase in the panel.
-
This data is often visualized as a "kinome tree" or dendrogram, where inhibited kinases are highlighted, providing an intuitive snapshot of the compound's selectivity.
-
A selectivity score can be calculated, for instance, by dividing the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower score indicates higher selectivity[1].
-
Conclusion and Future Directions
Both pyrimidine and purine scaffolds are exceptionally valuable frameworks in the design of kinase inhibitors. Pyrimidines offer a highly versatile, single-ring system that has been successfully leveraged to create numerous approved drugs, though achieving selectivity can be a challenge that requires careful medicinal chemistry efforts. Purines and their bioisosteres, like pyrazolo[3,4-d]pyrimidines, capitalize on their close resemblance to adenine to create potent and often highly selective inhibitors.
The choice of scaffold is context-dependent, guided by the specific structural features of the target kinase's ATP pocket and the desired therapeutic profile (e.g., highly selective vs. multi-targeted). Future innovations will likely involve the development of novel scaffolds, the exploration of covalent and allosteric inhibition mechanisms, and the design of dual-target inhibitors to overcome drug resistance[16]. Rigorous experimental validation using the protocols outlined here will remain a cornerstone of this endeavor, ensuring that the next generation of kinase inhibitors is both potent and safe.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-16. [Link]
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Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976-994. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056-12073. [Link]
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Kaur, M., & Singh, M. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
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Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. [Link]
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Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
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Wu, P., & Nielsen, T. E. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Journal of Medicinal Chemistry. [Link]
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Wang, Z., et al. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure, 6(9), 1117-1128. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Singh, M., & Kaur, M. (2015). Purine Analogues as Kinase Inhibitors: A Review. Request PDF. [Link]
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Al-Qadhi, M. A., et al. (2026). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry, 302. [Link]
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Mounier, C., et al. (2001). Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 142(7), 3049-3058. [Link]
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Milanesi, L., et al. (2013). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 29(13), 1637-1644. [Link]
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A Technical Guide to the Structure-Activity Relationship of Pyrimidin-5-amine Derivatives as EGFR Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among its varied derivatives, pyrimidin-5-amines have emerged as a particularly fruitful area of research, especially in the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of pyrimidin-5-amine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. We will explore the nuanced structure-activity relationships (SAR) that govern their inhibitory potential, supported by comparative experimental data and detailed protocols to empower researchers in this field.
The Pyrimidin-5-amine Scaffold: A Privileged Motif for Kinase Inhibition
The pyrimidine ring system, being a bioisostere of the purine core of ATP, provides a foundational framework for competitive inhibition of kinase enzymes.[2][3] The strategic placement of an amine group at the C5 position of the pyrimidine ring offers a versatile handle for synthetic modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. In the context of EGFR inhibition, the pyrimidin-5-amine core or its fused systems are central to the design of many therapeutic agents.[1][2][3]
Comparative Analysis of Pyrimidin-5-amine Derivatives as EGFR Inhibitors
To elucidate the structure-activity relationships of pyrimidin-5-amine derivatives, we will compare a selection of compounds from recent literature. The following table summarizes their inhibitory activities against wild-type EGFR and clinically relevant mutant forms, as well as their anti-proliferative effects on cancer cell lines.
| Compound ID | Core Structure | Key Substitutions | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | EGFR 19del/T790M/C797S IC₅₀ (nM) | Cell Line IC₅₀ (µM) | Reference |
| Compound 10b | Pyrimidine-5-carbonitrile | 4-((3-bromophenyl)amino) | 8.29 | Not Reported | Not Reported | 3.56 (HepG2), 5.85 (A549), 7.68 (MCF-7) | [4] |
| Compound 5b | Thieno[2,3-d]pyrimidine | 4-((3-chloro-4-fluorophenyl)amino) | 37.19 | 204.10 | Not Reported | Not Reported | [5] |
| Compound A8 | Pyrimidine | Complex side chain at C4 | Not Reported | 5.0 | 2.9 (L858R/T790M/C797S) | Potent against H1975 cells | [6] |
| Compound 31a | Pyrrolo[2,3-d]pyrimidine | 4-((4-(dimethylamino)but-2-enoyl)phenyl)amino | Not Reported | Not Reported | 30.6 | Not Reported | [7] |
| Compound 9u | 5-trifluoromethylpyrimidine | 4-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino) | 91 | Not Reported | Not Reported | 0.35 (A549), 3.24 (MCF-7), 5.12 (PC-3) | [8] |
Analysis of Structure-Activity Relationships:
The data presented in the table highlights several key SAR trends:
-
The nature of the substituent at the 4-position of the pyrimidine ring is critical for potent EGFR inhibition. This is exemplified by the anilino substituents in compounds 10b and 5b . The presence of electron-withdrawing groups, such as a bromo or chloro-fluoro substitution on the phenyl ring, often contributes to enhanced potency.[4][5] This is likely due to favorable interactions within the ATP-binding pocket of EGFR.
-
Fusion of a heterocyclic ring to the pyrimidine core can significantly modulate activity and selectivity. For instance, the thieno[2,3-d]pyrimidine core of Compound 5b and the pyrrolo[2,3-d]pyrimidine core of Compound 31a are common scaffolds in EGFR inhibitors.[5][7] These fused systems can alter the shape and electronic properties of the molecule, leading to differential binding affinities for various forms of EGFR.
-
Substituents at the 5-position of the pyrimidine ring can influence both potency and pharmacokinetic properties. The trifluoromethyl group in Compound 9u is a classic example of a bioisosteric replacement for a methyl group that can enhance metabolic stability and binding affinity.[8] The carbonitrile group in Compound 10b also contributes to its potent inhibitory activity.[4]
-
Elaborate side chains can be engineered to target specific mutant forms of EGFR. Compound A8 and Compound 31a are designed as fourth-generation EGFR inhibitors that can overcome resistance mutations like T790M and C797S.[6][7] The complex side chains are designed to form covalent bonds or additional interactions with residues in the mutated kinase domain.
Experimental Protocols for Evaluation of EGFR Kinase Inhibition
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below is a detailed, step-by-step methodology for a representative in vitro EGFR kinase inhibition assay.
In Vitro EGFR Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of EGFR kinase in the presence of an inhibitor using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (pyrimidin-5-amine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme and Substrate Preparation: Prepare a solution of EGFR kinase and the peptide substrate in the Kinase Assay Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Assay Initiation:
-
Add 5 µL of the EGFR kinase/substrate solution to each well of the 384-well plate.
-
Add 0.5 µL of the diluted test compounds or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Incubate the plate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core pyrimidin-5-amine scaffold, the key structure-activity relationships, and a typical experimental workflow.
Caption: Core structure of pyrimidin-5-amine with key substitution points.
Caption: Key structure-activity relationships of pyrimidin-5-amine EGFR inhibitors.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Conclusion and Future Directions
The pyrimidin-5-amine scaffold continues to be a highly valuable starting point for the design of novel EGFR inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications to optimize potency, selectivity, and the ability to overcome drug resistance. Future research in this area will likely focus on the development of fourth-generation inhibitors targeting complex EGFR mutations, as well as the exploration of novel fused pyrimidine systems to further enhance the therapeutic window of these promising compounds. The experimental protocols and comparative data provided herein serve as a robust foundation for researchers and drug development professionals to advance the design and evaluation of the next generation of pyrimidin-5-amine-based therapeutics.
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
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Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2023). Journal of Medicinal Chemistry. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Advances. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Archiv der Pharmazie. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Researcher's Guide to Profiling the Cross-Reactivity of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. Off-target effects can lead to unforeseen toxicity or confound experimental results, making a thorough cross-reactivity profile an indispensable part of the development process. This guide provides a comprehensive framework for characterizing the selectivity of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine , a compound featuring a substituted pyrimidine scaffold common in kinase inhibitor design.[1][2][3]
We will explore a multi-pronged approach, combining broad-spectrum in vitro screening with targeted in-cell validation. This guide will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a robust and self-validating workflow. To provide a tangible context for comparison, we will reference the well-characterized pyrimidine-based inhibitors, Dasatinib (a dual Src/Abl inhibitor) and AZD0530 (a selective c-Src/Abl kinase inhibitor), as illustrative benchmarks for assessing selectivity.[4][5]
The Rationale for a Multi-Tiered Approach to Selectivity Profiling
A single assay is rarely sufficient to definitively characterize the selectivity of an inhibitor. A tiered approach, beginning with broad, high-throughput methods and progressing to more focused, physiologically relevant assays, provides a more complete picture. This strategy allows for the early identification of potential off-targets and informs the design of subsequent, more resource-intensive experiments.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Illuminating the Kinome-Wide Interaction Landscape
The first step in assessing the selectivity of a novel inhibitor is to cast a wide net. Large-scale kinase panels provide a broad overview of a compound's interactions across the human kinome.[6][7][8][9]
Experiment: In Vitro Kinome Profiling using KINOMEscan®
The KINOMEscan® platform from DiscoverX is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (over 480).[10][11][12] This method is ATP-independent, which can be an advantage as it is not skewed by compounds that may have varying affinities for the ATP-binding pocket in different conformational states.[12]
Why this choice?
-
Comprehensiveness: Screening against a large panel of kinases maximizes the chances of identifying off-target interactions early in the discovery process.[10][11]
-
Quantitative Data: The output is typically a dissociation constant (Kd), which allows for a quantitative comparison of binding affinities across different kinases.
-
Established Methodology: The KINOMEscan® platform is a well-validated and widely cited method in kinase drug discovery.[2][10][13]
Illustrative Comparison:
For our topic compound, this compound, we would compare its kinome scan results to those of Dasatinib and AZD0530.
| Compound | Primary Target(s) | Selectivity Score (S-score) | Key Off-Targets (Example) |
| This compound | To be determined | To be determined | To be determined |
| Dasatinib | BCR-ABL, SRC family kinases | Low (promiscuous) | c-KIT, PDGFRβ, LCK |
| AZD0530 | c-Src, Abl | High (selective) | Minimal off-target binding at therapeutic concentrations |
This table presents hypothetical data for the topic compound and literature-based profiles for the comparators.
A lower selectivity score for Dasatinib would indicate broader activity across the kinome, while a higher score for AZD0530 would reflect its more targeted nature. The goal would be to place our topic compound on this spectrum.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Submission: The test compound, this compound, is submitted to a commercial provider like DiscoverX (now part of Eurofins).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are expressed as fusions with a DNA tag.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. These values can be used to calculate Kd values for high-affinity interactions.
Tier 2: Validating Target Engagement in a Cellular Context
While in vitro assays are excellent for initial screening, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[6][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement within intact cells.[15][16][17][18]
Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[14][16][17] This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[15][18]
Why this choice?
-
Physiological Relevance: CETSA directly measures target engagement in a cellular environment, providing a more accurate reflection of a compound's activity in a biological system.[14][18]
-
Label-Free: The assay does not require any modification of the compound or the target protein, avoiding potential artifacts.[14]
-
Versatility: CETSA can be performed on cell lysates, intact cells, and even tissue samples.[15][16]
Illustrative Comparison:
To assess the on-target and potential off-target engagement of this compound, we would select cell lines expressing the primary target(s) identified in the kinome scan, as well as key off-targets. For example, if the kinome scan suggests affinity for both Src and an unrelated kinase like Aurora Kinase B, we would perform CETSA in cell lines expressing these kinases.
| Cell Line | Target Kinase | Compound | Thermal Shift (ΔTm) | Interpretation |
| HCT116 | Src | This compound | To be determined | Indicates target engagement |
| HeLa | Aurora B | This compound | To be determined | Indicates off-target engagement |
| HCT116 | Src | Dasatinib | Significant | Confirms known target engagement |
| HeLa | Aurora B | Dasatinib | Minimal | Suggests lower engagement with this off-target in cells |
This table presents a hypothetical experimental design and potential outcomes.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture the selected cell lines to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentrations and analyze by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Figure 2: A simplified workflow for a Western Blot-based CETSA experiment.
Tier 3: Unbiased, Proteome-Wide Target Deconvolution
While CETSA is excellent for validating engagement with known or suspected targets, it is a hypothesis-driven approach. To uncover unexpected off-targets, an unbiased, proteome-wide method is necessary. Mass spectrometry (MS)-based proteomics can identify and quantify thousands of proteins from a cell lysate, providing a global view of a compound's interactions.[19][20][21][22][23]
Experiment: Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP) combines the principles of CETSA with quantitative proteomics.[19] In this approach, cell lysates treated with the test compound or vehicle are subjected to a temperature gradient. The soluble protein fraction at each temperature is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that are stabilized or destabilized by the compound.
Why this choice?
-
Unbiased Discovery: TPP allows for the simultaneous assessment of a compound's interaction with thousands of proteins, enabling the discovery of novel on- and off-targets.[19]
-
High-Throughput Potential: Advances in LC-MS/MS technology have made TPP a relatively high-throughput method for target deconvolution.[21]
-
Rich Data: The data generated can provide insights into a compound's mechanism of action and potential toxicity pathways.
Illustrative Comparison:
The output of a TPP experiment is a list of proteins that show a significant thermal shift in the presence of the compound. This data can be visualized in a volcano plot, highlighting proteins with the most significant changes in stability.
For this compound, the TPP results would be compared to the known targets and off-targets of Dasatinib and AZD0530 to contextualize its selectivity profile on a proteome-wide scale.
Experimental Protocol: LC-MS/MS-Based Thermal Proteome Profiling
-
Sample Preparation: Prepare cell lysates and treat with the test compound or vehicle, as in the CETSA protocol.
-
Thermal Gradient and Fractionation: Heat the lysates to a range of temperatures. Collect the soluble fractions after centrifugation.
-
Protein Digestion: Digest the proteins in each fraction into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. For each protein, plot the relative abundance of soluble protein against temperature to generate melting curves. Identify proteins with significant thermal shifts in the presence of the compound.
Conclusion: Synthesizing the Data for a Complete Profile
By integrating the data from these three tiers of analysis, a comprehensive cross-reactivity profile for this compound can be constructed. The initial kinome scan provides a broad, yet in vitro, view of potential interactions. CETSA then validates the most relevant of these interactions in a more physiologically relevant cellular context. Finally, TPP offers an unbiased, proteome-wide perspective, potentially uncovering novel off-targets that would have been missed by hypothesis-driven methods.
This rigorous, multi-faceted approach provides the necessary depth and confidence for informed decision-making in the drug discovery and development pipeline. By understanding the full spectrum of a compound's interactions, researchers can better predict its biological effects, anticipate potential liabilities, and ultimately, design safer and more effective medicines.
References
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- DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
- Al-Aqeel, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
- Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS Chemical Biology, 6(12), 1281-1292.
- Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
- Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(2), 1313-1328.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
- Coughtrie, M. W. H. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 1355, 1-14.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(2), 1313-1328.
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
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- Axtman, A. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 65(2), 1313-1328.
- DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery.
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- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
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A Senior Application Scientist's Guide to Docking Studies of Pyrimidine Derivatives with Kinase Targets
Foreword: The Rationale of Rational Drug Design
In the landscape of modern oncology, protein kinases have emerged as paramount therapeutic targets.[1] These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2][3] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy.[4] Within the vast chemical space explored for this purpose, the pyrimidine nucleus stands out as a "privileged scaffold."[5][6] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors, effectively blocking the kinase's function by occupying the ATP-binding site.[7][8]
This guide provides a comprehensive comparison of molecular docking approaches for evaluating the interaction between pyrimidine derivatives and their kinase targets. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind our experimental choices. We will explore how to design and execute docking studies that are not only predictive but also self-validating, ensuring the trustworthiness and scientific integrity of your in silico results before committing to costly and time-consuming synthesis and in vitro assays.
The Foundation of Predictive Power: Methodological Integrity in Docking
The predictive accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures and the rigor of the protocol. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the receptor (kinase) and the ligand (pyrimidine derivative) is the first pillar of a trustworthy study.
Pillar 1: Receptor Preparation - Defining the Battlefield
The journey begins with selecting an appropriate 3D structure of the target kinase. The Worldwide Protein Data Bank (wwPDB) is the primary repository for these structures.[9]
Experimental Protocol: Kinase Receptor Preparation
-
Structure Retrieval: Download the crystal structure of the target kinase from the . Prioritize structures with high resolution (ideally < 2.5 Å) and a co-crystallized ligand in the active site. The presence of a known binder helps validate the binding pocket's conformation. For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain as a primary example.
-
Initial Cleaning: Load the PDB file into a molecular modeling interface like Schrödinger's Maestro[10], UCSF Chimera[11], or AutoDock Tools[12]. The first crucial step is to remove all non-essential molecules. This includes water molecules, co-solvents, and ions that are not structurally integral to the protein or directly involved in ligand binding.
-
Causality Check: Why remove water? While some water molecules can be critical for binding (bridging interactions), most bulk solvent molecules in a crystal structure do not represent the dynamic reality of the active site and can interfere with the docking algorithm's ability to place the ligand. Retaining specific, structurally conserved water molecules is an advanced technique requiring careful validation.
-
-
Structural Refinement: Add polar hydrogen atoms, as they are essential for defining hydrogen bond networks. Correct bond orders and assign appropriate protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Tools like Schrödinger's Protein Preparation Wizard can automate this, intelligently sampling residue conformations to optimize the H-bond network.
-
Handling Missing Information: Crystal structures often have missing loops or side chains due to conformational flexibility. These must be modeled in using tools like Prime in the Schrödinger suite or open-source alternatives like MODELLER. Leaving gaps in the receptor structure creates an incomplete and inaccurate representation of the binding site.[9]
-
Receptor Grid Generation: The final step in receptor preparation is defining the search space for the docking algorithm. This is typically a cubic grid centered on the active site, defined by the position of the co-crystallized ligand.[13] This targeted approach is more computationally efficient and relevant than "blind docking" when the binding site is known.[9]
Pillar 2: Ligand Preparation - Honing the Weapon
The pyrimidine derivative must be accurately represented in its lowest energy, biologically relevant 3D conformation.
Experimental Protocol: Pyrimidine Ligand Preparation
-
2D to 3D Conversion: Start with a 2D structure of the pyrimidine derivative. Use a program like LigPrep (Schrödinger) or open-source tools utilizing Open Babel to generate a valid 3D conformation.
-
Ionization and Tautomeric States: This is a critical step. Generate all possible ionization states at the target physiological pH (e.g., 7.4 ± 1.0). Similarly, enumerate all likely tautomers. The biological activity of a compound can be dictated by a minor tautomeric form that is preferentially bound by the receptor.
-
Causality Check: A common mistake is to dock only the most stable tautomer in solution. The protein's active site is a unique microenvironment that can stabilize conformations that are otherwise rare. Failing to consider relevant tautomers and ionization states can lead to completely missing the correct binding mode.
-
-
Energy Minimization: Each generated 3D structure should be subjected to energy minimization using a suitable force field (e.g., OPLS4). This process relieves steric clashes and settles the molecule into a low-energy conformation, which is a prerequisite for most docking algorithms.
Comparative Analysis of Docking Engines
The "engine" of a docking study consists of two components: a sampling algorithm that generates various ligand poses within the active site, and a scoring function that estimates the binding affinity for each pose.[11] Different software packages employ distinct algorithms and scoring functions, leading to variations in performance.
| Docking Software | Type | Sampling Algorithm | Scoring Function | Key Strengths & Considerations |
| AutoDock Vina [11] | Open-Source | Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Empirical-based, incorporating hydrophobic and H-bonding terms | Widely used in academia, fast, and generally accurate for pose prediction. Good for large-scale virtual screening.[14] |
| Schrödinger Glide [15] | Commercial | Hierarchical search protocol combining exhaustive sampling with systematic filtering | Semi-empirical (GlideScore), combining force field terms with penalties for unfavorable interactions | Industry standard, known for high accuracy in both pose prediction and scoring. Integrated into the user-friendly Maestro environment.[10][16] |
| rDock [17] | Open-Source | Stochastic search algorithm (Genetic Algorithm) | Three interconnected scoring functions for intermolecular, intramolecular, and pharmacophoric restraint terms | Designed for high-throughput virtual screening (HTVS) campaigns. Fast and versatile for proteins and nucleic acids.[17] |
| Induced Fit Docking (Schrödinger) [15] | Commercial | Glide docking followed by Prime side-chain refinement and minimization | Combines GlideScore with Prime energy terms | Accounts for protein flexibility upon ligand binding, crucial when the receptor is expected to undergo conformational changes. More computationally intensive.[15][16] |
Quantitative Docking Data: A Comparative Overview
The following table summarizes docking results from various studies, comparing the predicted binding affinities of different pyrimidine derivatives against key kinase targets. Lower binding energy values (more negative) suggest a more favorable interaction. This in silico data is juxtaposed with in vitro experimental data (IC₅₀) to demonstrate the correlation between computational prediction and biological reality.
| Derivative Class | Specific Compound/Modification | Target Kinase | Docking Software | Binding Energy (kcal/mol) | Experimental Validation (IC₅₀) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild Type) | AutoDock Vina | -8.9 | 37.19 nM | [18] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | AutoDock Vina | -8.1 | 204.10 nM | [18] |
| Pyrimidine Derivative | Compound 7 | EGFR Kinase Domain | AutoDock Vina | -8.8 | Not Reported | [18] |
| Pyrimidine Derivative | Compound 12 | EGFR Kinase Domain | AutoDock Vina | -8.4 | Not Reported | [18] |
| 4-phenyl-pyrimidin-2-amine | Compound 4c (p-Fluoro) | CDK2 (1HCK) | AutoDock | -7.9 | 132.4 µg/ml (Antioxidant) | [13] |
| 4-phenyl-pyrimidin-2-amine | Compound 4a (p-Chloro) | CDK2 (1HCK) | AutoDock | -7.7 | Not Reported | [13] |
| 4-phenyl-pyrimidin-2-amine | Compound 4b (p-Hydroxy) | CDK2 (1HCK) | AutoDock | -7.4 | 117.8 µg/ml (Antioxidant) | [13] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | (Generic) | Not Reported | Approved Drug | [7][8] |
Analysis of Structure-Activity Relationships (SAR): The data consistently shows that pyrimidine derivatives can achieve low nanomolar potency against kinase targets.[18][19] For instance, studies on 4-anilinopyrimido[5,4-d]pyrimidines have shown that substitutions at the 6-position can be modified to improve solubility while retaining potency against EGFR.[20] This aligns with docking models suggesting this position is located near the entrance of the ATP-binding pocket, where there is greater tolerance for bulkier groups.[20] The decreased binding energy and higher IC₅₀ value for Compound 5b against the EGFR T790M "gatekeeper" mutant highlight how a single amino acid change can impact binding, a critical consideration in designing next-generation inhibitors to overcome drug resistance.[3][18]
Visualizing the Process and the Pathway
Diagrams are essential for conceptualizing complex workflows and biological systems.
Caption: A generalized workflow for molecular docking studies.
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- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 16. researchgate.net [researchgate.net]
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- 20. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Pyrimidine-Based Anticancer Agents
For decades, pyrimidine-based antimetabolites have been a cornerstone of cancer chemotherapy. Their structural similarity to endogenous pyrimidines allows them to deceptively enter nucleic acid synthesis pathways, ultimately leading to the disruption of DNA and RNA replication and repair, and inducing cell death in rapidly proliferating cancer cells. This guide provides a comprehensive framework for benchmarking novel pyrimidine analogs against established drugs in this class: 5-Fluorouracil, Capecitabine, Gemcitabine, and Cytarabine. We will delve into their mechanisms of action, comparative in-vitro and in-vivo efficacy, and the critical experimental protocols required for a robust evaluation.
The Pyrimidine Antagonist Family: A Mechanistic Overview
The therapeutic efficacy of pyrimidine-based drugs stems from their ability to interfere with critical enzymatic processes in nucleotide metabolism. While their ultimate goal is to halt DNA and RNA synthesis, their specific targets and activation pathways differ, influencing their clinical applications and resistance profiles.
5-Fluorouracil (5-FU): A stalwart in the treatment of solid tumors, particularly colorectal cancer, 5-FU requires intracellular conversion to several active metabolites.[1][2][3] Its primary cytotoxic effect is the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP). This leads to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. Furthermore, fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its processing and function.
Capecitabine: This oral prodrug was rationally designed to mimic continuous infusion of 5-FU and is enzymatically converted to 5-FU preferentially in tumor tissue, which can lead to a more favorable toxicity profile.[4][5][6] Its activation involves a three-step enzymatic cascade, with the final conversion to 5-FU mediated by thymidine phosphorylase, an enzyme often overexpressed in tumors.
Gemcitabine: A deoxycytidine analog, gemcitabine is widely used for various solid tumors, including pancreatic and non-small cell lung cancer.[7][8] Upon intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA synthesis.[7] Its triphosphate form is also incorporated into DNA, leading to chain termination and apoptosis.
Cytarabine (ara-C): A cornerstone in the treatment of acute myeloid leukemia (AML), cytarabine is a deoxycytidine analog that primarily targets DNA polymerase.[9][10][11][12] After conversion to its active triphosphate form (ara-CTP), it competitively inhibits DNA polymerase, leading to the cessation of DNA synthesis and repair. Its incorporation into the DNA strand also induces chain termination.
In-Vitro Performance: A Head-to-Head Comparison
The initial assessment of a novel pyrimidine analog's potential lies in its in-vitro cytotoxic activity against a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit 50% of cell growth.
dot graph "In-Vitro_Benchmarking_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#FFFFFF"; "Cell_Culture" [label="Cancer Cell Line Culture\n(e.g., HCT-116, MCF-7, PANC-1, HL-60)"]; "Compound_Prep" [label="Test Compound & Reference Drug Preparation"]; }
subgraph "cluster_Assay" { label="Cytotoxicity Assay"; bgcolor="#FFFFFF"; "Seeding" [label="Cell Seeding in 96-well plates"]; "Treatment" [label="Drug Treatment (72h incubation)"]; "MTT_Addition" [label="MTT Reagent Addition"]; "Formazan_Solubilization" [label="Formazan Solubilization"]; "Absorbance_Reading" [label="Absorbance Reading (570 nm)"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; "IC50_Calculation" [label="IC50 Value Calculation"]; "Comparative_Analysis" [label="Comparative Analysis vs. Known Drugs"]; }
"Cell_Culture" -> "Seeding"; "Compound_Prep" -> "Treatment"; "Seeding" -> "Treatment" -> "MTT_Addition" -> "Formazan_Solubilization" -> "Absorbance_Reading" -> "IC50_Calculation" -> "Comparative_Analysis"; } Caption: Workflow for in-vitro cytotoxicity benchmarking.
Table 1: Comparative In-Vitro Cytotoxicity (IC50) of Pyrimidine-Based Drugs in Representative Cancer Cell Lines
| Drug | Colorectal Cancer (HCT-116) | Breast Cancer (MCF-7) | Pancreatic Cancer (PANC-1) | Acute Myeloid Leukemia (HL-60) |
| 5-Fluorouracil | ~5-10 µM | ~2-8 µM | ~15-30 µM | ~1-5 µM |
| Capecitabine * | >100 µM | >100 µM | >100 µM | >100 µM |
| Gemcitabine | ~10-50 nM | ~5-20 nM | 48.55±2.30 nM[13] | ~1-10 nM |
| Cytarabine | >50 µM | >50 µM | >50 µM | ~0.1-1 µM |
Note: Capecitabine is a prodrug and its in-vitro activity is low due to the lack of activating enzymes in cell culture. Its efficacy is primarily evaluated in vivo where it is converted to 5-FU.
In-Vivo Efficacy: Xenograft Models as a Preclinical Proving Ground
Demonstrating anti-tumor activity in a living organism is a critical step in preclinical development. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse for these studies.
dot graph "In-Vivo_Xenograft_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Model_Development" { label="Model Development"; bgcolor="#FFFFFF"; "Cell_Implantation" [label="Subcutaneous Implantation of Cancer Cells into Nude Mice"]; "Tumor_Growth" [label="Tumor Growth to Palpable Size"]; }
subgraph "cluster_Treatment_Phase" { label="Treatment & Monitoring"; bgcolor="#FFFFFF"; "Randomization" [label="Randomization into Treatment Groups"]; "Drug_Administration" [label="Drug Administration (e.g., i.p., oral gavage)"]; "Tumor_Measurement" [label="Regular Tumor Volume Measurement"]; "Body_Weight_Monitoring" [label="Body Weight Monitoring for Toxicity"]; }
subgraph "cluster_Endpoint_Analysis" { label="Endpoint Analysis"; bgcolor="#FFFFFF"; "Tumor_Growth_Inhibition" [label="Calculation of Tumor Growth Inhibition (TGI)"]; "Survival_Analysis" [label="Kaplan-Meier Survival Analysis"]; }
"Cell_Implantation" -> "Tumor_Growth" -> "Randomization" -> "Drug_Administration" -> "Tumor_Measurement" -> "Tumor_Growth_Inhibition"; "Drug_Administration" -> "Body_Weight_Monitoring"; "Tumor_Measurement" -> "Survival_Analysis"; } Caption: Workflow for in-vivo xenograft studies.
Table 2: Comparative In-Vivo Efficacy of Pyrimidine-Based Drugs in Xenograft Models
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| 5-Fluorouracil | HCT-116 (Colorectal) | 50 mg/kg, i.p., daily | ~50-60% | Significant increase in lifespan |
| Capecitabine | HT29 (Colorectal) | 467 mg/kg, p.o., 7 days on/7 off | >90% | Significantly improved survival vs. 14/7 schedule[14] |
| Gemcitabine | Pancreatic Cancer PDX | 60 mg/kg, i.p., twice weekly | ~50% reduction in tumor growth | Significant survival improvement |
| Cytarabine | HL-60 (AML) | 10 mg/kg/day, i.p., for 5 days | Potentiated tumor growth control with co-treatment[10] | Drastically improved efficacy of co-treatment[10] |
Clinical Performance: A Snapshot of Therapeutic Impact
Ultimately, the value of an anticancer agent is determined by its clinical efficacy and safety. The following table summarizes key clinical trial data for the benchmarked pyrimidine-based drugs in their primary indications.
Table 3: Overview of Clinical Trial Outcomes for Pyrimidine-Based Drugs
| Drug | Primary Indication | Key Clinical Trial Finding(s) |
| 5-Fluorouracil | Colorectal Cancer | Adjuvant 5-FU + levamisole significantly reduced recurrence (40%) and death rates (33%) in Dukes' C colon cancer.[15] In combination with leucovorin, it demonstrated higher response rates than 5-FU alone in advanced colorectal cancer.[16] |
| Capecitabine | Metastatic Breast Cancer | As a single agent, showed a 20% overall response rate in patients resistant to other chemotherapies.[17] A fixed-dose, dose-dense schedule (7 days on, 7 days off) showed similar efficacy with less toxicity compared to the standard schedule.[5] |
| Gemcitabine | Pancreatic Cancer | Established as a standard of care, though with modest survival benefits as a single agent. Combination therapies are actively being explored. |
| Cytarabine | Acute Myeloid Leukemia (AML) | A cornerstone of AML therapy for decades. Dose intensification has been shown to improve survival in certain patient populations. |
Experimental Protocols: Ensuring Reproducibility and Rigor
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound and reference drugs for 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
2. Subcutaneous Xenograft Model
This in-vivo model is essential for evaluating the anti-tumor efficacy of a compound in a physiological context.
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate.[18][19]
-
Animal Inoculation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the test compound and reference drugs according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study. Calculate the tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.
Conclusion
This guide provides a foundational framework for the comprehensive benchmarking of novel pyrimidine-based drug candidates. By systematically evaluating in-vitro cytotoxicity, in-vivo anti-tumor efficacy, and understanding the clinical performance of established drugs, researchers can make informed decisions about the potential of their compounds. The provided protocols offer a starting point for designing rigorous and reproducible experiments, ensuring the generation of high-quality data to drive the development of the next generation of pyrimidine-based cancer therapies.
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Navigating the Maze: A Guide to Validating Hit Compounds from Pyrimidine Library Screens
<_ >
For Researchers, Scientists, and Drug Development Professionals
The journey from a high-throughput screen (HTS) of a pyrimidine library to a validated hit is a critical and often complex phase in drug discovery.[1] Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the basis of numerous approved drugs.[2][3] However, the initial "hits" from a screen are merely starting points. A rigorous and multi-faceted validation process is essential to eliminate false positives and prioritize compounds with genuine therapeutic potential.[4][5] This guide provides an in-depth, experience-driven framework for validating hits from pyrimidine library screens, emphasizing the causality behind experimental choices and the integration of diverse datasets to build a robust case for advancing a compound to the lead optimization stage.[1][6]
The Imperative of a Rigorous Validation Cascade
High-throughput screening is a powerful tool for identifying molecules that interact with a biological target.[7] However, the output is often riddled with compounds that are not true inhibitors, known as false positives. These can arise from various artifacts such as assay interference, compound aggregation, or non-specific reactivity.[4] A well-designed validation cascade systematically filters out these misleading compounds, ensuring that resources are focused on the most promising chemical matter.[4][8] The goal is to move from a large number of initial hits to a small, well-characterized set of validated hits with confirmed activity and a clear path for further development.[4]
The Hit Validation Funnel: A Multi-Step Approach
The validation process can be conceptualized as a funnel, where compounds are subjected to a series of increasingly stringent assays. Each stage provides a deeper level of characterization, allowing for informed decision-making.
Caption: The Hit Validation Funnel.
Phase 1: Hit Confirmation and Triage
The initial step after a primary screen is to confirm the activity of the hit compounds and eliminate obvious artifacts.[8]
-
Dose-Response Confirmation: Hits are re-tested in the primary assay over a range of concentrations to generate a dose-response curve and determine the IC50 (for inhibitors) or EC50 (for activators). This confirms the potency of the compound and provides a quantitative measure of its activity.
-
Orthogonal Assays: To rule out assay-specific artifacts, hits should be tested in an orthogonal assay that measures the same biological activity but uses a different detection technology.[4][8] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be based on luminescence or absorbance.
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[8] For instance, a counter-screen for a luciferase-based assay would test for direct inhibition of the luciferase enzyme.
Phase 2: Biophysical Characterization
Once a compound's activity is confirmed, it is crucial to demonstrate direct binding to the target protein. Biophysical assays provide this evidence and offer insights into the thermodynamics and kinetics of the interaction.[][10][11]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its target.[][11] It is a label-free method that provides real-time data on the interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[][11]
-
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), TSA measures the change in the thermal stability of a protein upon ligand binding.[][11] An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates direct binding.
| Biophysical Technique | Information Provided | Throughput | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | Medium to High | Real-time, label-free, provides kinetic data.[11] | Requires protein immobilization, can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | "Gold standard" for binding thermodynamics, solution-based.[11] | Requires large amounts of pure protein and compound, low throughput. |
| Thermal Shift Assay (TSA) | Target Engagement, Relative Affinity | High | High throughput, low sample consumption, simple.[] | Indirect measure of binding, may not work for all proteins. |
Phase 3: Cellular and Functional Characterization
Demonstrating that a compound binds to its target is a critical step, but it is equally important to show that this binding event translates into a functional effect in a cellular context.[][13]
-
Cellular Target Engagement Assays: These assays confirm that the compound can enter cells and bind to its intended target in a physiological environment.[14][15]
-
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[14][15]
-
Cellular Thermal Shift Assay (CETSA): Similar to the biochemical TSA, CETSA measures the thermal stabilization of a target protein by a compound within intact cells.[16]
-
-
Cell-Based Functional Assays: These assays measure the effect of the compound on downstream signaling pathways or cellular phenotypes that are modulated by the target.[] For a kinase inhibitor, this could involve measuring the phosphorylation of a downstream substrate.
-
Cytotoxicity Assays: It is essential to assess the general toxicity of the hit compounds to ensure that the observed functional effects are not due to cell death.[]
Phase 4: Lead Prioritization
The final stage of hit validation involves integrating all the data to prioritize the most promising compounds for lead optimization.
-
Structure-Activity Relationship (SAR) Analysis: Even with a limited number of analogs, preliminary SAR can provide valuable insights into which parts of the pyrimidine scaffold are important for activity and which can be modified to improve properties.[1]
-
Early ADME/Tox Profiling: In the early stages, it is beneficial to assess fundamental absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.[17][18][19][20] This can include assays for metabolic stability, plasma protein binding, and permeability.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of compound binding to the target protein.
Materials:
-
Purified target protein (e.g., >95% purity)
-
Hit compound (e.g., >98% purity)
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Assay buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
Procedure:
-
Prepare the protein and compound solutions in the same assay buffer. The final concentration of the protein in the sample cell is typically in the range of 10-50 µM, and the compound concentration in the syringe is 10-20 times higher than the protein concentration.
-
Degas the solutions to remove any dissolved air bubbles.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Initiate the titration. A series of small injections of the compound solution into the protein solution will be performed.
-
Analyze the data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantify compound binding to a target kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of the assay plate.
-
Prepare serial dilutions of the test compound and the NanoBRET™ Tracer.
-
Add the compound and tracer to the cells and incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Conclusion
Validating hit compounds from pyrimidine library screens is a systematic and data-driven process that is essential for the success of any drug discovery program. By employing a multi-tiered approach that combines biochemical, biophysical, and cell-based assays, researchers can confidently identify and prioritize compounds with genuine on-target activity and favorable properties for further development. The causality-driven experimental design and rigorous data interpretation outlined in this guide provide a robust framework for navigating the complexities of hit validation and increasing the probability of advancing promising pyrimidine-based molecules into the lead optimization phase.
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Vasta, V., et al. (2018). A luminescent-based, cellular thermal shift assay for measuring compound-target engagement in living cells. Scientific Reports, 8(1), 1-13. [Link]
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Selick, C., et al. (2022). The Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry, 1(1), 1-10. [Link]
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Sykes, M. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 487-500. [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]
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Reaction Biology. (n.d.). Biophysical Brochure. Retrieved from [Link]
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Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17177-17203. [Link]
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Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
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An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Current Pharmaceutical Design, 18(21), 3098-3107. [Link]
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Pharma Innovation. (n.d.). Platform/Biophysical Assays. Retrieved from [Link]
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Guha, R., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of cheminformatics, 5(1), 1-15. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]
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Viegas, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of medicinal chemistry, 54(24), 8382-8394. [Link]
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Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1146-1152. [Link]
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Wu, W., et al. (2020). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR protocols, 1(3), 100171. [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. (2024, March 29). Best Practices in Hit to Lead - Webinar (Part 1). Retrieved from [Link]
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Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
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Harrison, J. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12095-12113. [Link]
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Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1146-1152. [Link]
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GARDP. (2024, October 28). Hit validation and characterization. Retrieved from [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. (2021, December 2). Webinar (Part One: Introduction to Hit Generation). Retrieved from [Link]
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Wang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]
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Falciani, C., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Pharmaceutics, 16(7), 954. [Link]
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Kumar, A., et al. (2023). Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Archiv der Pharmazie, 356(4), e2200548. [Link]
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Harris, P. A., et al. (2018). DNA-Encoded Library Hit Confirmation: Bridging the Gap Between On-DNA and Off-DNA Chemistry. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 968-978. [Link]
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Rubin, C. M., & Schmid, C. W. (1980). Pyrimidine-specific chemical reactions useful for DNA sequencing. Nucleic acids research, 8(20), 4613-4619. [Link]
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Safety Operating Guide
A Precautionary Guide to Handling 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine: Personal Protective Equipment and Disposal
Disclaimer: This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine. As a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing, the following recommendations are based on a conservative assessment of data from structurally similar compounds. It is imperative to obtain and review a substance-specific SDS from your supplier before commencing any work.
The structural components of this compound, namely the chlorinated pyrimidine and the piperazine moiety, suggest a potential for skin and eye irritation, respiratory tract irritation if inhaled, and harm if swallowed. Prudent laboratory practice dictates treating this compound with a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Laboratory Coat, Chemical Safety Goggles, and a properly fitted N95 Respirator or work within a certified chemical fume hood. |
| Solution Preparation and Handling | Double Nitrile Gloves, Laboratory Coat, Chemical Safety Goggles, and work within a certified chemical fume hood. |
| Reaction Monitoring and Work-up | Double Nitrile Gloves, Laboratory Coat, Chemical Safety Goggles, and work within a certified chemical fume hood. |
| Spill Clean-up | Double Nitrile Gloves, Chemical Resistant Gown or Coverall, Chemical Safety Goggles, Face Shield, and a respirator with an appropriate cartridge. |
Rationale for PPE Selection:
-
Gloves: Double gloving with nitrile gloves provides enhanced protection against potential dermal absorption. Nitrile is a preferred material for handling many laboratory chemicals.[1][2][3]
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and fine dust particles.[1][2][3] A face shield should be used in situations with a higher risk of splashing.
-
Respiratory Protection: Due to the potential for respiratory tract irritation from airborne particles, a NIOSH-approved N95 respirator is recommended when handling the solid outside of a fume hood.[2][3] All work with solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Protective Clothing: A standard laboratory coat is sufficient for routine handling. For larger quantities or in the event of a spill, a chemical-resistant gown or coverall is necessary to protect underlying clothing and skin.
Workflow for Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before starting work.
-
Prepare a waste container specifically for this compound and its contaminated materials.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Wearing the appropriate spill clean-up PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any known hazard pictograms based on the SDS of similar compounds (e.g., irritant).
-
-
Disposal Procedure:
By adhering to these precautionary measures, you can significantly mitigate the risks associated with handling this compound. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
